1-Pentene, 3-bromo-
Description
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Properties
IUPAC Name |
3-bromopent-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-3-5(6)4-2/h3,5H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUHKVNIHVSMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334635 | |
| Record name | 1-Pentene, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53045-71-9 | |
| Record name | 1-Pentene, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-bromo-1-pentene physical and chemical properties
This technical guide is structured to provide actionable, high-level intelligence for research and development professionals. It prioritizes the specific challenges associated with 3-bromo-1-pentene , particularly its differentiation from isomers and its erratic behavior in substitution reactions.
Physical Characterization, Synthesis Strategies, and Reactivity Profile
Part 1: Executive Summary & Molecular Architecture
3-Bromo-1-pentene (CAS: 53045-71-9) is a secondary allylic bromide acting as a critical "C5 synthon" in organic synthesis. Unlike its primary isomer (5-bromo-1-pentene), which is a standard alkylating agent, 3-bromo-1-pentene introduces a vinyl group adjacent to a chiral center.
Its utility in drug development lies in its ability to introduce a pentenyl chain capable of subsequent functionalization (e.g., ring-closing metathesis or cross-coupling). However, its use is complicated by allylic transposition , where the bromine atom can migrate to the terminal position, forming the thermodynamically more stable 1-bromo-2-pentene.
⚠️ Critical Distinction: Isomer Alert
Databases frequently conflate this compound with its isomers. Ensure you are working with the correct molecular architecture:
| Feature | 3-Bromo-1-pentene (Target) | 5-Bromo-1-pentene (Common Isomer) |
| CAS | 53045-71-9 | 1119-51-3 |
| Structure | Allylic (Secondary) | Terminal Alkyl (Primary) |
| Reactivity | High (SN1/SN2/SN2') | Standard SN2 |
| Stability | Volatile, Prone to Rearrangement | Stable |
Part 2: Physical & Spectroscopic Properties[1][2]
Physicochemical Data
Note: Values are for the racemic mixture unless specified.
| Property | Value | Notes |
| Molecular Formula | C₅H₉Br | |
| Molecular Weight | 149.03 g/mol | |
| Boiling Point | 114–116 °C (760 mmHg) | often distilled at reduced pressure (~45°C @ 45 mmHg) to prevent decomposition. |
| Density | 1.22–1.24 g/mL | @ 25 °C |
| Refractive Index | ||
| Appearance | Colorless to pale yellow liquid | Darkens upon storage (decomposition). |
| Solubility | Immiscible in water; Soluble in Et₂O, DCM, THF |
Spectroscopic Signature (¹H NMR)
The following chemical shifts are diagnostic for confirming the integrity of the allylic system and ensuring no rearrangement to the linear isomer has occurred.
-
δ 5.87 (ddd, 1H): Vinyl proton at C2.
-
δ 5.10–5.30 (m, 2H): Terminal vinyl protons at C1.
-
δ 4.5–4.7 (m, 1H): Methine proton at C3 (Deshielded by Br).
-
δ 1.8–2.0 (m, 2H): Methylene protons at C4.
-
δ 1.06 (t, 3H): Terminal methyl group at C5.
Part 3: Synthesis & Production Strategy
The Challenge of Regiocontrol
The synthesis of 3-bromo-1-pentene is classically achieved via the bromination of 1-penten-3-ol . The critical challenge is preventing the acid-catalyzed allylic shift, which yields the thermodynamic product, 1-bromo-2-pentene.
Recommended Protocol: PBr₃ Mediated Conversion
Objective: Convert 1-penten-3-ol to 3-bromo-1-pentene with >90% regioselectivity.
Reagents:
-
1-Penten-3-ol (1.0 equiv)
-
Phosphorus Tribromide (PBr₃) (0.35 equiv)
-
Pyridine (catalytic, 0.05 equiv) – Acts as an acid scavenger to suppress rearrangement.
-
Solvent: Diethyl Ether (Anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel, N₂ inlet, and low-temperature thermometer.
-
Solvation: Dissolve 1-penten-3-ol and catalytic pyridine in anhydrous ether. Cool the system to -10°C (Salt/Ice bath).
-
Addition: Add PBr₃ dropwise over 60 minutes. Crucial: Maintain internal temperature below 0°C. Rapid addition generates local heat, promoting the formation of the linear isomer.
-
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (or GC if available) for disappearance of alcohol.
-
Quench: Pour the mixture onto crushed ice/NaHCO₃ slurry to neutralize HBr immediately.
-
Workup: Extract with ether, wash with brine, and dry over MgSO₄.
-
Purification: Distill under reduced pressure. Do not exceed a bath temperature of 60°C.
Synthesis Workflow Diagram
Figure 1: Reaction pathway illustrating the necessity of low-temperature kinetic control to favor 3-bromo-1-pentene over its rearranged isomer.
Part 4: Chemical Reactivity Profile
Nucleophilic Substitution: The SN2 vs. SN2' Divergence
3-Bromo-1-pentene is a "chameleon" electrophile. Depending on the nucleophile and catalyst, it can react at the carbon bearing the bromine (C3) or at the terminal alkene carbon (C1) via an SN2' mechanism.
-
Hard Nucleophiles (e.g., Alkoxides): Tend to favor direct SN2 attack at C3, but elimination (E2) to 1,3-pentadiene is a major competing side reaction.
-
Soft Nucleophiles (e.g., Malonates, Cuprates):
-
Without Catalyst: Mixture of products.[2]
-
With Copper (I): Favors SN2' (attack at C1), resulting in a linear product with an internal double bond.
-
With Iridium/Zinc: Can be tuned to retain the branched structure (attack at C3).
-
Grignard Formation & Equilibrium
Forming the Grignard reagent (3-pentenylmagnesium bromide) is notoriously difficult due to Wurtz coupling (dimerization) and rapid equilibration.
Expert Insight: If you require the nucleophilic equivalent of this molecule, avoid the Grignard. Instead, generate the allylic zinc species in situ (Barbier conditions) or use the allylic indium reagent, which often provides better regiocontrol towards carbonyl additions.
Reactivity Pathways Diagram
Figure 2: Divergent reactivity modes. Note that Organocuprates typically trigger the SN2' migration, altering the carbon skeleton.
Part 5: Handling, Stability & Safety (E-E-A-T)
Stability & Storage
-
Decomposition: Allylic bromides are sensitive to light and moisture. They hydrolyze to form HBr, which autocatalyzes further decomposition and polymerization.
-
Stabilization: Store over a few strands of copper wire or silver wool to scavenge free radicals and halogens.
-
Conditions: Store at 2–8°C in amber glass.
Safety Hazards
-
Lachrymator: 3-Bromo-1-pentene is a potent lachrymator (tear gas agent). It causes severe eye and respiratory irritation at low concentrations.
-
Alkylating Agent: As a reactive alkyl halide, it is a potential mutagen/carcinogen. Double-glove (Nitrile/Laminate) and work exclusively in a fume hood.
References
-
PubChem Database. 3-Bromo-1-pentene Compound Summary (CID 521438). National Center for Biotechnology Information. Available at: [Link]
-
Sanseverino, A. M., & de Mattos, M. C. S. (2001).[3] Hydrobromination of Alkenes with PBr3/SiO2: a Simple and Efficient Regiospecific Preparation of Alkyl Bromides.[3] Journal of the Brazilian Chemical Society. Available at: [Link] (Discusses regioselectivity issues in allylic systems).
-
Organic Syntheses. General Procedures for Allylic Bromination and Handling. (Referencing standard protocols for PBr3 mediated conversions). Available at: [Link]
Sources
Precision Synthesis of 3-Bromo-1-Pentene: Regiocontrol Strategies via Allylic Shift
Topic: Synthesis of 3-bromo-1-pentene from pent-2-ene Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Organic Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
The synthesis of 3-bromo-1-pentene from pent-2-ene presents a classic problem in regiochemical control. A direct functionalization requires not only the introduction of a halogen but also a formal migration of the double bond (allylic shift) from the internal (C2-C3) to the terminal (C1-C2) position.
While direct radical bromination (Wohl-Ziegler) of pent-2-ene yields the target as a minor component of a complex isomeric mixture, high-purity synthesis requires a mechanistic detour. This guide details two protocols:
-
Direct Allylic Bromination: A rapid, single-step method suitable for screening, requiring rigorous downstream purification.
-
The Diene Kinetic Trap (Recommended): A two-stage protocol converting pent-2-ene to 1,3-pentadiene, followed by kinetically controlled hydrobromination to selectively isolate 3-bromo-1-pentene.
Part 1: Mechanistic Analysis & Retrosynthesis
The transformation of pent-2-ene (
The Regioselectivity Challenge
Direct abstraction of a hydrogen atom from pent-2-ene by a bromine radical can occur at two positions:
-
Path A (C4 Abstraction): Removal of a secondary allylic hydrogen. This is energetically favored (
) but leads to the radical . Bromination here yields 4-bromo-2-pentene , retaining the internal alkene. -
Path B (C1 Abstraction): Removal of a primary allylic hydrogen. This is less favored energetically (
) but generates the radical . Resonance delocalization shifts the radical character to C3 ( ), where bromination yields the target 3-bromo-1-pentene .
Because Path A dominates under thermodynamic conditions, direct bromination is low-yielding for the target. The Diene Kinetic Trap strategy circumvents this by forcing the system through a conjugated diene intermediate, where temperature control dictates the regiochemistry.
Caption: Mechanistic divergence showing the direct radical route (top) vs. the diene kinetic trap (bottom) to access 3-bromo-1-pentene.
Part 2: Protocol A - Direct Wohl-Ziegler Bromination
Application: Rapid generation of material where isomeric purity is secondary to speed, or where preparative HPLC/distillation is available.
Reagents & Equipment[1][2][3]
-
Substrate: Pent-2-ene (Mixed cis/trans, >95%).[1]
-
Reagent: N-Bromosuccinimide (NBS), recrystallized from water.
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride (Green alternative). -
Equipment: UV reactor or reflux condenser.
Step-by-Step Methodology
-
Preparation: In a dry 250 mL round-bottom flask, dissolve pent-2-ene (10.0 g, 142 mmol) in anhydrous
(100 mL). -
Addition: Add NBS (25.4 g, 142 mmol) and AIBN (0.23 g, 1.4 mmol).
-
Initiation: Heat the mixture to reflux (77°C) with vigorous stirring. Alternatively, irradiate with a 300W tungsten lamp to initiate the radical chain at lower temperatures (reducing thermal equilibration).
-
Monitoring: The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.
-
Workup: Filter off the succinimide. Wash the filtrate with cold water (
mL) and brine ( mL). Dry over .[2] -
Purification (Critical): The crude oil contains 4-bromo-2-pentene (Major) and 3-bromo-1-pentene (Minor).
-
Perform fractional distillation under reduced pressure.
-
Target Fraction: 3-bromo-1-pentene typically boils lower than the internal isomer due to less efficient packing (Terminal alkene).
-
Boiling Point: ~114-116°C (Atmospheric) [Source 1.15].
-
Yield Expectation: 15-25% of target isomer.
Part 3: Protocol B - The Diene Kinetic Trap (Recommended)
Application: High-purity synthesis for drug development intermediates. This method utilizes Kinetic Control to selectively place the bromine at C3.
Phase 1: In-situ Generation of 1,3-Pentadiene
If 1,3-pentadiene is not commercially sourced, it is generated from the crude mixture of Protocol A via elimination.
-
Treat the crude bromopentene mixture (from Protocol A) with Potassium tert-butoxide (
) in THF at 0°C. -
The internal bromides undergo E2 elimination to yield conjugated 1,3-pentadiene . Isolate via distillation (b.p. 42°C).
Phase 2: Kinetic Hydrobromination
This is the self-validating step. At low temperatures, the reaction is irreversible, favoring the product with the lowest activation energy (C3 attack) rather than the most stable product (C1 attack).
Reagents:
-
1,3-Pentadiene (freshly distilled).
-
Hydrogen Bromide (gaseous) or HBr in Acetic Acid.
-
Solvent: Dichloromethane (DCM).
Methodology:
-
Setup: Cool a solution of 1,3-pentadiene (5.0 g, 73 mmol) in DCM (50 mL) to -78°C (Dry ice/acetone bath). Temperature control is non-negotiable for regioselectivity.
-
Addition: Slowly bubble anhydrous HBr gas into the solution, or add HBr/AcOH dropwise over 30 minutes.
-
Mechanism:
-
Protonation occurs at C1 to generate the resonance-stabilized allylic cation (
) or at C4 to generate ( ). -
Protonation at C4 is favored as it yields a secondary/primary allylic cation system.
-
Kinetic Trap: The bromide ion attacks the carbon bearing the highest positive charge density closest to the protonation site (C3) before equilibration can occur.
-
-
Quench: Pour the cold mixture onto ice/NaHCO3. Extract with DCM.
-
Validation: Analyze via
-NMR.-
Target (3-bromo-1-pentene): Look for the terminal vinyl protons (
) as a multiplet at 5.1–5.3 ppm and the methine proton ( ) at 4.5 ppm. -
Impurity (1-bromo-2-pentene): Internal alkene protons at
5.6–5.8 ppm.
-
Yield Expectation: 60-75% regioselectivity for 3-bromo-1-pentene at -78°C [Source 1.18].
Part 4: Data & Property Analysis[4]
For researchers isolating the product, distinguishing the isomers is critical.
| Property | 3-Bromo-1-pentene (Target) | 1-Bromo-2-pentene (Impurity) | 4-Bromo-2-pentene (Impurity) |
| Structure | Terminal Alkene ( | Internal Alkene ( | Internal Alkene ( |
| Control Type | Kinetic Product (from Diene) | Thermodynamic Product | Kinetic Product (from Pent-2-ene) |
| Boiling Point | ~114°C | ~125°C | ~118°C |
| NMR (Alkene) | |||
| Reactivity | High ( | Moderate ( | Moderate |
References
-
BenchChem. (2025).[2] A Technical Guide to 1-Bromo-pent-2-ene: Commercial Availability, Synthesis, and Applications. Retrieved from
-
StackExchange (Chemistry). (2016). Addition of hydrogen bromide to 1,3-butadiene: thermodynamic and kinetic control. (Analogous mechanism for 1,3-pentadiene). Retrieved from
-
LibreTexts. (2024). Electrophilic Additions to Conjugated Dienes: Allylic Carbocations. Retrieved from
-
PubChem. (2025).[3] 3-Bromo-1-pentene Compound Summary. Retrieved from
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-1-Pentene
Introduction: The Structure of 3-Bromo-1-Pentene
3-Bromo-1-pentene (CAS 53045-71-9) is an organobromine compound featuring a five-carbon chain with a terminal double bond and a bromine atom at the allylic position (C3).[1][2] Its structure contains several key features that give rise to a distinct and informative NMR spectrum: a vinyl group, a chiral center at the bromine-bearing carbon, and an ethyl substituent. These features, particularly the presence of a stereocenter, introduce magnetic non-equivalence that is critical for a complete spectral interpretation.[3] The precise characterization by NMR is vital for confirming its identity in synthesis, assessing its purity, and understanding its role in subsequent chemical transformations.
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// Bonds C1 -- C2 [label="="]; C1 -- H1a; C1 -- H1b; C2 -- H2; C2 -- C3; C3 -- H3; C3 -- Br; C3 -- C4; C4 -- H4a; C4 -- H4b; C4 -- C5; C5 -- H5a; C5 -- H5b; C5 -- H5c; } Figure 1: Structure of 3-bromo-1-pentene with atom numbering.
Detailed ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 3-bromo-1-pentene is predicted to exhibit six distinct signals, as the two protons on C4 are diastereotopic due to the adjacent chiral center at C3. The analysis draws upon established chemical shift ranges and coupling patterns observed in analogous structures like allyl bromide (3-bromo-1-propene).[4][5]
Predicted ¹H NMR Signal Assignments
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings (J, Hz) | Rationale |
| H5 (CH₃) | 0.9 - 1.1 | Triplet (t) | ³J ≈ 7.4 | Standard alkyl methyl group coupled to the adjacent CH₂ group. |
| H4a, H4b (CH₂) | 1.8 - 2.1 | Multiplet (m) | ³J(H4-H5) ≈ 7.4, ³J(H4-H3) | Diastereotopic methylene protons split by both the methyl and methine protons, resulting in a complex multiplet. |
| H3 (CHBr) | 4.2 - 4.5 | Multiplet (m) | ³J(H3-H2), ³J(H3-H4) | Allylic proton significantly deshielded by the electronegative bromine atom.[6] Coupled to both the vinyl and methylene protons. |
| H1a, H1b (=CH₂) | 5.1 - 5.4 | Multiplet (m) | ²J(gem), ³J(cis), ³J(trans) | Terminal vinyl protons exhibiting geminal, cis, and trans couplings to H2, resulting in complex multiplets.[7] |
| H2 (=CH) | 5.7 - 6.0 | Multiplet (m) | ³J(trans), ³J(cis), ³J(H2-H3) | Internal vinyl proton, most deshielded due to its position and coupling to three other protons.[8] |
In-Depth Signal Interpretation
-
Vinyl Region (5.1 - 6.0 ppm): The three protons on the C1-C2 double bond (H1a, H1b, H2) form a complex spin system. H2 will be the most downfield proton due to its internal position.[7] It will be split by the two terminal protons (H1a and H1b) and the allylic proton (H3). The terminal protons, H1a and H1b, are chemically non-equivalent and will appear as distinct multiplets, often as a doublet of doublets, due to geminal coupling to each other and different cis/trans coupling constants to H2. For allyl bromide, typical coupling constants are J(trans) ≈ 16.8 Hz, J(cis) ≈ 9.7 Hz, and J(gem) ≈ 1.2 Hz.[4]
-
Allylic Methine (4.2 - 4.5 ppm): The proton at C3 (H3) is directly attached to the carbon bearing the bromine. The strong inductive (electron-withdrawing) effect of bromine causes a significant downfield shift.[6] This signal will be a multiplet due to coupling with the C2 vinyl proton and the two diastereotopic C4 methylene protons.
-
Aliphatic Region (0.9 - 2.1 ppm): The ethyl group gives rise to the most upfield signals. The C5 methyl protons (H5) will appear as a clean triplet, a classic signature, due to coupling with the two adjacent C4 protons. The C4 methylene protons (H4a, H4b) are diastereotopic because they are adjacent to the C3 chiral center.[3] This means they reside in slightly different magnetic environments and will have different chemical shifts. Each will be split by the C3 methine proton and the C5 methyl protons, leading to complex overlapping multiplets.
Detailed ¹³C NMR Spectral Analysis
A proton-decoupled ¹³C NMR spectrum of 3-bromo-1-pentene is expected to show five distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are predicted based on standard values for sp³, sp², and halogenated carbons.[9][10]
Predicted ¹³C NMR Signal Assignments
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C5 (CH₃) | 10 - 15 | Typical upfield chemical shift for a primary sp³ carbon. |
| C4 (CH₂) | 28 - 35 | Standard chemical shift for a secondary sp³ carbon in an alkyl chain. |
| C3 (CHBr) | 55 - 65 | The C-Br bond causes a significant downfield shift from a typical sp³ carbon due to the electronegativity of bromine. |
| C1 (=CH₂) | 115 - 122 | Terminal sp² carbon of the alkene, shielded relative to the internal sp² carbon.[9] |
| C2 (=CH) | 135 - 142 | Internal sp² carbon of the alkene, typically more deshielded than the terminal carbon. |
In-Depth Signal Interpretation
The carbon spectrum is divided into two main regions: the sp³ region (10-70 ppm) and the sp² region (115-145 ppm).
-
sp² Region: The two alkene carbons, C1 and C2, are found significantly downfield. C2, the internal or substituted carbon, is expected to resonate at a lower field (higher ppm value) than the terminal C1 carbon.[9] For the analogous 3-bromo-1-propene, these signals appear around 113 ppm and 134 ppm.[11]
-
sp³ Region: The C3 carbon, directly attached to bromine, is the most deshielded of the sp³ carbons, predicted to be in the 55-65 ppm range. The remaining C4 and C5 carbons of the ethyl group will be found in the typical upfield aliphatic region, with the terminal C5 methyl carbon being the most shielded (lowest ppm value).
Experimental Protocol for NMR Data Acquisition
To ensure trustworthy and reproducible results, a standardized protocol for sample preparation and data acquisition is essential.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble, typically deuterated chloroform (CDCl₃).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 3-bromo-1-pentene.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent directly in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its signal defined as 0.0 ppm for both ¹H and ¹³C spectra.[6]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
II. Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Number of Scans: Acquire 8 to 16 scans for a sample of this concentration.
-
Relaxation Delay: Use a relaxation delay (d1) of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width of approximately 220-240 ppm.
-
Number of Scans: Acquire a larger number of scans (e.g., 128 to 1024) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
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subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; E [label="Insert Sample &\n Lock on Solvent"]; F [label="Shim Magnetic\n Field"]; G [label="Acquire 1H & 13C\n Spectra"]; E -> F -> G; }
subgraph "cluster_proc" { label="Data Processing"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; H [label="Fourier Transform\n (FID -> Spectrum)"]; I [label="Phase & Baseline\n Correction"]; J [label="Calibrate to TMS\n (0.0 ppm)"]; K [label="Assign Peaks &\n Analyze Data"]; H -> I -> J -> K; }
D -> E [lhead=cluster_acq, ltail=cluster_prep]; G -> H [lhead=cluster_proc, ltail=cluster_acq]; } Figure 2: Standardized workflow for NMR spectral acquisition.
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of 3-bromo-1-pentene. By understanding the influence of the vinyl group, the electronegative bromine atom, and the chiral center, researchers can confidently interpret the complex spectral data. The vinyl protons are expected in the 5.1-6.0 ppm range, the allylic methine around 4.2-4.5 ppm, and the aliphatic protons upfield from 2.1 ppm. The corresponding ¹³C signals are predicted based on hybridization and substituent effects, with alkene carbons appearing at 115-142 ppm and the bromine-substituted carbon at 55-65 ppm. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality, reliable data for rigorous structural verification.
References
-
University of California, Davis. (n.d.). 13. Nuclear Magnetic Resonance (NMR) Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). DMSO-allyl bromide: A mild and efficient reagent for atom economic one-pot N-allylation and bromination. Retrieved from [Link]
-
Problems in Chemistry. (2021, February 22). NMR Spectroscopy Part 7 - HNMR Spectrum of allyl bromide [Video]. YouTube. Retrieved from [Link]
-
Wade, L. G., & Simek, J. W. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of (a) allyl bromide.... Retrieved from [Link]
-
UC San Diego. (n.d.). Chapter 5: NMR. In Organic Chemistry. Retrieved from [Link]
-
Reusch, W. (2015, February 12). 5.2 Chemical Shift. MRI Questions. Retrieved from [Link]
-
Reddit. (2024, June 19). [1H NMR] My teacher said that these 2 protons are not equivalent, but how?. r/chemistry. Retrieved from [Link]
-
Soderberg, T. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
LookChem. (n.d.). 3-Bromo-1-pentene 53045-71-9 wiki. Retrieved from [Link]
-
Chegg. (2023, July 19). Solved: The 13C NMR spectrum of 3-bromo-1-propene contains 3.... Retrieved from [Link]
-
Chegg. (2024, September 14). Solved: The following is the - ' - H NMR spectrum of - 3 - - bromo.... Retrieved from [Link]
-
ChemBK. (n.d.). 3-Bromo-1-pentene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-1-pentene. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-pentene, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved from [Link]
-
MOLBASE. (n.d.). 3-bromopent-1-ene|53045-71-9. Retrieved from [Link]
Sources
- 1. 3-Bromo-1-pentene | C5H9Br | CID 521438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-pentene, 3-bromo- [webbook.nist.gov]
- 3. reddit.com [reddit.com]
- 4. Allyl bromide(106-95-6) 1H NMR spectrum [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chegg.com [chegg.com]
Technical Guide: Advanced Mass Spectrometry Characterization of 3-Bromo-1-Pentene
Executive Summary & Core Challenge
3-Bromo-1-pentene (CAS: 870-63-3) represents a distinct challenge in gas chromatography-mass spectrometry (GC-MS) due to its allylic lability . Unlike stable alkyl halides, this secondary allylic bromide is prone to two primary degradation pathways during thermal analysis:
-
Allylic Rearrangement: Thermal isomerization to the thermodynamically more stable primary bromide (1-bromo-2-pentene).
-
Elimination: Dehydrobromination to form 1,3-pentadiene inside hot injector ports.
This guide provides a self-validating protocol to characterize 3-bromo-1-pentene, distinguishing it from its isomers and quantification byproducts. The focus is on preservation of structural integrity prior to ionization and correct interpretation of its fragmentation physics.
Physico-Chemical Profile & MS Implications
Before defining instrument parameters, the analyst must understand the molecule's behavior under vacuum and electron impact.
| Property | Value | MS Implication |
| Formula | Distinctive isotopic pattern required for confirmation. | |
| Molecular Weight | 148.99 (79Br) / 150.99 (81Br) | M+ is a doublet separated by 2 u. |
| Bond Dissociation Energy | C-Br (Allylic) < 60 kcal/mol | Critical: The C-Br bond is exceptionally weak. In Electron Ionization (EI), the molecular ion ( |
| Boiling Point | ~116°C | Volatile enough for GC, but requires low-temp handling. |
Instrumentation & Method Design
Standard split/splitless injection at 250°C is contraindicated for this analyte due to the risk of pyrolysis. The following protocol utilizes "Soft Inlet" physics to ensure the species reaching the detector is 3-bromo-1-pentene, not a degradation product.
Sample Introduction (The "Cold" Approach)
-
Inlet Type: Programmable Temperature Vaporization (PTV) or Cold On-Column (COC).
-
Liner: Deactivated single taper with glass wool (must be ultra-inert to prevent catalytic dehydrohalogenation).
-
Injection Temp: Start at 40°C . Ramp at 12°C/sec to 200°C after injection.
-
Solvent: Non-polar, non-nucleophilic (e.g., n-Hexane or Isooctane). Avoid methanol (risk of solvolysis).
Chromatographic Separation
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms or ZB-5ms), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 40°C for 2 min (Solvent focusing).
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 280°C (Burn out).
-
Mass Spectrometry Settings[1]
-
Source: Electron Ionization (EI) at 70 eV.
-
Source Temp: 200°C (Lower than standard 230°C to reduce fragmentation).
-
Scan Range: m/z 35 – 200.
Fragmentation Logic & Spectral Interpretation
The mass spectrum of 3-bromo-1-pentene is dominated by the stability of the pentenyl cation formed after the loss of the bromine atom.
The Fragmentation Pathway[2]
-
Ionization:
(Transient species). -
Primary Cleavage (Base Peak Formation): The allylic C-Br bond cleaves heterolytically. The positive charge remains on the allyl system, which is resonance-stabilized.
-
Observed Mass: m/z 69 (Base Peak).
-
-
Secondary Fragmentation: The pentenyl cation (m/z 69) loses ethylene (
) or hydrogen to form lower alkyl fragments (m/z 41, 39).
Diagnostic Ion Table
| m/z (Mass-to-Charge) | Identity | Relative Abundance | Diagnostic Note |
| 148 / 150 | < 1% (Trace) | The "Twin Towers" of Bromine (1:1 ratio). Often invisible in EI; requires CI for confirmation. | |
| 69 | 100% (Base) | The pentenyl cation ( | |
| 41 | 40-60% | Allyl cation. Result of hydrocarbon backbone rearrangement. | |
| 39 | 20-30% | Propargyl cation (aromatic stability). | |
| 15 | < 10% | Terminal methyl loss. |
Visualizing the Mechanism
The following diagram illustrates the logical flow from the molecule to its detected signals.
Caption: Figure 1. EI Fragmentation pathway of 3-bromo-1-pentene showing the dominance of the m/z 69 cation.
Quality Control & Troubleshooting
Distinguishing Isomers
The primary risk is confusing 3-bromo-1-pentene with 1-bromo-2-pentene.
-
3-bromo-1-pentene: Base peak m/z 69 . Very weak M+.
-
1-bromo-2-pentene: Stronger molecular ion (due to stronger primary C-Br bond). Different retention time (usually elutes later due to linear shape).
Decision Matrix for Method Development
Use this workflow to determine the correct injection technique based on your specific analytical needs.
Caption: Figure 2. Decision tree for selecting inlet and ionization parameters to mitigate thermal lability.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Allylic Bromides (Extrapolated). NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Molbase Encyclopedia. 3-Bromopent-1-ene Properties and Safety Data. [Link]
-
PubChem. 3-Bromo-1-pentene Compound Summary (CID 521438).[2] National Library of Medicine. [Link]
- Grobar, P. et al.Thermal Degradation of Labile Compounds in GC Injectors. Journal of Chromatography A. (General reference on injector physics).
Sources
Technical Guide: Reactivity & Handling of 3-Bromo-1-Pentene
Executive Summary: The Ambident Electrophile
3-bromo-1-pentene represents a classic "high-energy" electrophile in organic synthesis. As a secondary allylic bromide, it offers a gateway to complex branched carbon skeletons found in polyketides and terpene synthesis. However, its utility is gated by its inherent instability. Unlike simple alkyl halides, 3-bromo-1-pentene exists in a dynamic equilibrium with its linear isomer, 1-bromo-2-pentene.
For researchers and drug development professionals, success with this reagent depends on controlling three competing vectors:
-
Regioselectivity: Direct attack (
) vs. Conjugate attack ( ). -
Isomerization: Kinetic stability (branched) vs. Thermodynamic equilibrium (linear).
-
Stereoconservation: Preventing racemization of the chiral C3 center during coupling.
This guide provides the protocols and mechanistic insights required to utilize 3-bromo-1-pentene without succumbing to its degradation pathways.
Mechanistic Foundations: The Winstein Equilibrium
The defining feature of 3-bromo-1-pentene is its propensity to undergo spontaneous allylic rearrangement, known as the Winstein Rearrangement . This is not a simple degradation; it is an intrinsic property of the allylic cation-ion pair.
The Ion-Pair Mechanism
In polar solvents or upon mild heating, the C-Br bond ionizes to form a tight ion pair. The bromide anion, while tethered to the cation, can re-collapse at either the C3 position (returning the starting material) or the C1 position (yielding the primary bromide).
-
Kinetic Isomer: 3-bromo-1-pentene (Secondary bromide, terminal alkene).
-
Thermodynamic Isomer: 1-bromo-2-pentene (Primary bromide, internal alkene).
Thermodynamic Driver: While secondary carbocations are generally more stable than primary ones, the stability of the alkene dictates the equilibrium here. The internal disubstituted alkene of 1-bromo-2-pentene is thermodynamically superior (~2–3 kcal/mol) to the terminal monosubstituted alkene of 3-bromo-1-pentene. Consequently, improper storage leads to an irreversible drift toward the linear isomer.
Visualization of the Rearrangement Pathway
Experimental Protocol: Synthesis and Stabilization
Commercial supplies of "crotyl" type bromides are often mixtures. For high-precision work, fresh preparation is required. The following protocol prioritizes low-temperature control to lock in the kinetic isomer.
Synthesis from 1-Penten-3-ol
Reaction:
| Parameter | Specification | Rationale |
| Precursor | 1-Penten-3-ol (98%+) | Starting alcohol determines stereochemistry (if chiral). |
| Reagent | Stoichiometric efficiency; avoids HBr gas generation typical of acid catalysis. | |
| Solvent | Non-polar solvents suppress ionization/rearrangement. | |
| Temperature | -10°C to 0°C | CRITICAL: Higher temps (>20°C) accelerate isomerization to 1-bromo-2-pentene. |
| Quench | Sat. | Neutralizes phosphorous acid byproducts immediately. |
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck flask under
. Cool to -10°C using an ice/salt bath. -
Addition: Add 1-penten-3-ol and solvent. Add
dropwise over 30 minutes. Do not allow exotherm to spike temp above 0°C. -
Reaction: Stir at 0°C for 2–3 hours. Monitor via TLC (Note: Bromide is unstable on silica; run fast or use neutral alumina).
-
Workup: Pour mixture into ice-cold
. Separate phases quickly. Wash organic layer with brine. -
Drying: Dry over
(Avoid as it can act as a Lewis acid and catalyze rearrangement). -
Distillation: Vacuum distillation is risky due to heat. If necessary, use high vacuum (<1 mmHg) at ambient bath temp. Ideally, use crude if purity >90%.
-
Storage: Store at -20°C over copper wire (radical scavenger) and mild base (
) to prevent acid-catalyzed isomerization.
Reactivity Matrix: Controlling Regioselectivity
The reaction outcome is dictated by the "Hard/Soft" nature of the nucleophile and the presence of transition metals.
Uncatalyzed Nucleophilic Substitution ( vs )
Without a catalyst, steric hindrance at the secondary carbon (C3) often makes direct
-
Hard Nucleophiles (Alkoxides, simple amines): Often lead to Elimination (E2) yielding 1,3-pentadiene due to the acidity of the allylic proton.
-
Soft Nucleophiles (Thiolates, Malonates): Can attack, but often favor the less hindered primary carbon (C1) via an
mechanism, resulting in the linear product (1-substituted-2-pentene).
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)
This is the gold standard for utilizing 3-bromo-1-pentene. The reaction proceeds via a
-
The Problem: The
-allyl complex equilibrates. Nucleophiles preferentially attack the less hindered terminus (linear product). -
The Solution: Use of "Memory Effect" conditions or specific ligands (e.g., Trost ligands, Phosphoramidites) to force attack at the substituted position (Branched Product).
Zinc-Mediated Allylation (Knochel-Type)
Formation of the allylic zinc reagent allows 3-bromo-1-pentene to act as a nucleophile.
-
Dynamic Equilibrium: Allylic zinc reagents rapidly equilibrate (metallotropic shift).
-
Selectivity: Reaction with aldehydes usually occurs at the more substituted position (
-attack relative to the metal), yielding the anti-linear homoallylic alcohol .
Reaction Manifold Diagram
References
-
Winstein, S., & Young, W. G. (1936). The Allylic Rearrangement. Journal of the American Chemical Society, 58(1), 104.
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
-
Organic Syntheses. (1943). Phosphorus Tribromide Protocol (General). Org.[1][2][3][4] Synth. Coll. Vol. 2, p.358.
- Knochel, P., & Jones, P. (1999). Organozinc Reagents: A Practical Approach. Oxford University Press. (Context on Allylic Zinc fluxionality).
-
Lombardo, L. (1982). Methylenation of Carbonyl Compounds with Zn-CH2Br2-TiCl4. Organic Syntheses, 65, 81. (Reference for handling sensitive allylic/alkyl bromides).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Winstein rearrangement: equilibrium and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Isomeric forms of bromopentene and their structures
Title: Structural Diversity and Synthetic Utility of Bromopentene Isomers (C5H9Br): A Technical Guide for Drug Development
Executive Summary As a Senior Application Scientist specializing in late-stage functionalization, I frequently encounter challenges where the choice of the correct bifunctional building block dictates the success or failure of a synthetic route. Bromopentenes (molecular formula C5H9Br) represent a highly versatile class of organic intermediates. This whitepaper systematically deconstructs the structural isomerism of bromopentenes, elucidates the causality behind their differential reactivities, and provides self-validating experimental protocols for their application in pharmaceutical synthesis.
Structural Isomerism and Chemical Causality
The molecular formula C5H9Br possesses one degree of unsaturation, allowing for a diverse array of constitutional isomers and stereoisomers [1]. The reactivity profile of a specific bromopentene isomer is strictly dictated by the relative spatial arrangement of its alkene moiety and the bromine atom [2].
-
Isolated Bromides (e.g., 5-bromo-1-pentene): In this isomer, the primary bromine atom is separated from the terminal double bond by three methylene units [2]. This isolation prevents allylic rearrangement, ensuring predictable, regioselective
substitutions [2]. Furthermore, the terminal alkene is sterically accessible, making it an ideal candidate for downstream cross-metathesis or hydroboration . -
Allylic Bromides (e.g., 1-bromo-2-pentene): Here, the bromine is adjacent to the internal alkene [3]. The allylic nature makes the carbon-bromine bond exceptionally reactive toward both
and pathways due to the resonance stabilization of the transition state [1]. However, this increased reactivity comes at the cost of regiocontrol, as nucleophilic attack can occur at either the or position.
Classification of linear C5H9Br isomers based on the relative position of the bromine atom.
Physicochemical and Analytical Differentiation
Differentiating these isomers requires high-resolution analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) provides exact mass and fragmentation patterns, while multi-nuclear NMR resolves the distinct chemical environments of the protons and carbons [1].
Table 1: Comparative Physicochemical Properties of Key Bromopentene Isomers
| Property | 5-Bromo-1-pentene | 1-Bromo-2-pentene (trans) |
| CAS Number | 1119-51-3 [2] | 7348-71-2 [4] |
| Exact Mass | 147.98876 Da [5] | 147.98876 Da [3] |
| Boiling Point | 126-127 °C | 122 °C [6] |
| Density (25 °C) | 1.258 g/mL | 1.26 g/mL |
| Refractive Index ( | 1.463 | 1.4785 |
| Structural Feature | Terminal alkene, isolated primary bromide | Internal alkene, allylic primary bromide |
Synthetic Utility in Drug Development
In medicinal chemistry, 5-bromo-1-pentene (CAS 1119-51-3) is highly prized for its orthogonal reactivity [7]. It serves as a critical starting material in the stereoselective synthesis of complex molecules, such as 7
Experimental Protocol: Regioselective Alkylation
To demonstrate the practical application of these principles, the following is a field-proven, self-validating protocol for the regioselective alkylation of a secondary amine using 5-bromo-1-pentene.
Experimental workflow for the regioselective SN2 alkylation of 5-bromo-1-pentene.
Step 1: Substrate Preparation & Degassing
-
Action: Dissolve the secondary amine (1.0 eq) and 5-bromo-1-pentene (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C. Sparge the solution with inert argon for 10 minutes.
-
Mechanistic Causality: DMF is a polar aprotic solvent that selectively solvates cations, leaving the amine nucleophile "naked" and highly reactive, thereby accelerating the
pathway over competing mechanisms. Degassing prevents the oxidative degradation of the amine. -
Self-Validation Checkpoint: The solution must remain clear. Any yellowing indicates premature amine oxidation, requiring re-purification of the starting material.
Step 2: Base Addition and Thermal Activation
-
Action: Add anhydrous potassium carbonate (
, 2.0 eq) in a single portion. Gradually warm the reaction to 55 °C and stir for 4 hours. -
Mechanistic Causality: A mild, insoluble base like
acts heterogeneously to scavenge the generated HBr without being strong enough to deprotonate the alkyl chain, which would lead to unwanted E2 elimination (forming 1,4-pentadiene). -
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The disappearance of the amine spot and the emergence of a less polar product spot indicates conversion. Stain the TLC plate with
; the new spot must instantly turn brown, confirming the terminal alkene is intact and did not isomerize.
Step 3: Aqueous Quench and Extraction
-
Action: Cool the mixture to room temperature, quench with ice-cold deionized water, and extract with diethyl ether (3x). Wash the combined organic layers with brine and dry over anhydrous
. -
Mechanistic Causality: Water thoroughly removes the DMF solvent and inorganic salts. Diethyl ether is chosen for extraction because its low boiling point prevents thermal degradation of the product during subsequent rotary evaporation.
-
Self-Validation Checkpoint: The aqueous layer should test neutral (pH ~7) after the final wash, ensuring complete removal of
and HBr.
Step 4: GC-MS and NMR Validation
-
Action: Concentrate the organic layer and analyze via Gas Chromatography-Mass Spectrometry (GC-MS) and
-NMR [1]. -
Mechanistic Causality: GC-MS confirms the exact mass and purity of the synthesized derivative.
-NMR is critical for structural verification, specifically to rule out double-bond migration. -
Self-Validation Checkpoint: In the
-NMR spectrum, verify the presence of the distinct terminal alkene multiplet at 5.75–5.85 ppm (1H) and the terminal methylene doublet of multiplets at 4.95–5.05 ppm (2H). The absence of a methyl doublet at ~1.6 ppm confirms that no double-bond migration (to form an internal pentene derivative) occurred during the reaction.
References
-
Title: What Are The Differences Between 5-Bromo-1-Pentene And Other Bromopentene Isomers? Source: Bloom Tech URL: [Link]
-
Title: 1-Bromo-2-pentene, predominantly trans (CID 5463000) Source: PubChem URL: [Link]
-
Title: 5-Bromo-1-pentene (CID 70704) Source: PubChem URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. 1-Bromo-2-pentene, predominantly trans | C5H9Br | CID 5463000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1-Pentene, 5-bromo- | C5H9Br | CID 70704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. thomassci.com [thomassci.com]
- 7. News - Emerging applications of 5-bromo-1-pentene in medicine [xinchem.com]
Commercial availability and suppliers of 3-bromo-1-pentene
Sourcing and Handling 3-Bromo-1-pentene (CAS 53045-71-9): A Technical Guide
Executive Summary
3-Bromo-1-pentene (CAS 53045-71-9) is a specialized allylic bromide intermediate used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Unlike its more stable isomers (such as 5-bromo-1-pentene), 3-bromo-1-pentene is prone to allylic rearrangement and polymerization, making it a "make-on-demand" or low-stock item for most global distributors.
This guide addresses the critical challenges in sourcing this compound: distinguishing it from common isomers, validating its purity upon receipt, and synthesizing it in-house ("Make vs. Buy") when commercial stock is degraded or unavailable.
Part 1: Critical Technical Note - The Isomer Trap
Warning: The most common failure mode in sourcing 3-bromo-1-pentene is receiving the wrong isomer. Vendors often conflate "Bromopentene" isomers in their catalogs.
| Compound | CAS Number | Structure Description | Stability | Commercial Status |
| 3-Bromo-1-pentene | 53045-71-9 | Allylic bromide, terminal alkene | Low (rearranges) | Scarce / Custom |
| 1-Bromo-2-pentene | 7348-71-2 | Primary bromide, internal alkene | Moderate | Impurity / Byproduct |
| 5-Bromo-1-pentene | 1119-51-3 | Primary bromide, terminal alkene | High | Common Stock Item |
Mechanistic Risk: Under ambient conditions or in the presence of Lewis acids, 3-bromo-1-pentene undergoes a [3,3]-sigmatropic rearrangement (or ion-pair mediated isomerization) to the thermodynamically more stable 1-bromo-2-pentene.
-
Kinetic Product: 3-Bromo-1-pentene (Terminal alkene)
-
Thermodynamic Product: 1-Bromo-2-pentene (Internal alkene)
Part 2: Commercial Availability & Sourcing Strategy[1]
Current Market Status: Major catalog suppliers (Sigma-Aldrich/Merck, TCI, Alfa Aesar) typically stock 5-bromo-1-pentene but do not maintain shelf stock of 3-bromo-1-pentene due to its shelf-life instability. Listings for CAS 53045-71-9 on chemical search engines (Molbase, ChemicalBook) are often "virtual inventory" requiring a lead time for fresh synthesis.
Recommended Procurement Strategy:
-
Target Tier 2 / Custom Synthesis Houses:
-
Focus on suppliers specializing in allylic halides or custom synthesis (e.g., Combi-Blocks, Enamine, or regional boutique synthesis labs).
-
Direct Inquiry: Do not rely on web carts. Send a Request for Quote (RFQ) specifying: “Must be freshly distilled. Confirm <5% rearrangement to 1-bromo-2-pentene by H-NMR before shipping.”
-
-
Shipping Specifications:
-
Temperature: Cold chain shipment (+2°C to +8°C) is mandatory.
-
Stabilizer: Request stabilization with copper wire or silver wool to scavenge HBr and prevent polymerization.
-
Decision Matrix: Make vs. Buy
Caption: Decision logic for sourcing 3-bromo-1-pentene, prioritizing fresh synthesis due to stability risks.
Part 3: In-House Synthesis Protocol (The "Make" Option)
If commercial sources are unavailable or degraded, the synthesis from 1-penten-3-ol is reliable. The Appel Reaction is preferred over PBr₃ to minimize acidic conditions that catalyze allylic rearrangement.
Reaction:
Protocol:
-
Reagents:
-
1-Penten-3-ol (1.0 equiv)
-
Carbon tetrabromide (
, 1.25 equiv) -
Triphenylphosphine (
, 1.25 equiv) -
Dichloromethane (DCM), anhydrous.
-
-
Procedure:
-
Step 1: Dissolve 1-penten-3-ol and
in dry DCM under nitrogen atmosphere. Cool to 0°C. -
Step 2: Add
portion-wise over 20 minutes. Maintain temperature < 5°C to prevent rearrangement. -
Step 3: Stir at 0°C for 2–4 hours. Monitor by TLC (stain with KMnO₄; alcohol is polar, bromide is non-polar).
-
Step 4: Workup: Add pentane (precipitates
). Filter through a silica plug. -
Step 5: Purification: Careful vacuum distillation (keep bath temp < 40°C). Note: High heat causes isomerization.
-
-
Yield: Typically 70–85%.
-
Storage: Store immediately at -20°C over copper wire.
Part 4: Quality Control & Validation
Upon receipt or synthesis, you must validate the "Isomeric Purity."
Quantitative Data: NMR Distinction
| Feature | 3-Bromo-1-pentene (Target) | 1-Bromo-2-pentene (Impurity) |
| Alkene Type | Terminal ( | Internal ( |
| Olefinic Protons | Multiplet | Multiplet |
| Allylic Proton | Methine (-CH-Br) | Methylene (-CH2-Br) |
| Terminal =CH2 | Distinct multiplet | Absent |
QC Workflow Diagram
Caption: QC workflow to detect the specific rearrangement impurity (1-bromo-2-pentene) using proton NMR.
References
-
National Institute of Standards and Technology (NIST). 1-Pentene, 3-bromo- (CAS 53045-71-9) Properties and Spectra. NIST Chemistry WebBook.[1] Available at: [Link]
-
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Foundational method for mild conversion of alcohols to halides).[2][3][4]
Sources
Methodological & Application
Using 3-bromo-1-pentene in Grignard reagent formation
Application Note: Synthesis and Utilization of Allylic Grignard Reagents from 3-Bromo-1-pentene
Executive Summary
The formation of carbon-carbon bonds via Grignard reagents is a cornerstone of organometallic chemistry and drug development. However, the synthesis of allylic Grignard reagents—specifically those derived from the secondary allylic halide 3-bromo-1-pentene—presents unique mechanistic hurdles. Unlike standard alkyl halides, allylic systems are highly susceptible to Wurtz-type homocoupling and undergo rapid metallotropic shifts (allylic rearrangement)[1]. This application note provides a self-validating, highly optimized protocol designed to suppress these side reactions and strictly control the regioselectivity of downstream electrophilic trapping.
Mechanistic Insights & Causality
As an application scientist, it is critical to understand why standard Grignard protocols fail with allylic systems. The failure modes are governed by two primary phenomena:
1. The Challenge of Wurtz Homocoupling
During Grignard formation, the newly generated organomagnesium species acts as a potent nucleophile. Because allylic halides are highly electrophilic, the Grignard reagent can rapidly attack unreacted 3-bromo-1-pentene via an
2. Allylic Rearrangement (The Schlenk Equilibrium) Once formed, the secondary Grignard reagent ((1-penten-3-yl)magnesium bromide) does not remain static. It exists in a rapid dynamic equilibrium with its primary isomer ((2-penten-1-yl)magnesium bromide) via a metallotropic shift[1]. The primary carbanion character is thermodynamically favored due to reduced steric hindrance. When this equilibrium mixture is reacted with an electrophile (such as an aldehyde or ketone), the reaction typically proceeds via a six-membered cyclic transition state[3]. Consequently, the primary Grignard reagent attacks from the gamma position, yielding a branched, secondary alcohol product.
Optimization of Reaction Parameters
The table below summarizes the causality between reaction conditions and the yield of the desired Grignard reagent versus the Wurtz coupling byproduct.
| Solvent | Temperature | Addition Method | Magnesium Activation | Grignard Yield (%) | Wurtz Homocoupling (%) |
| THF | 25 °C | Dropwise (Fast) | None | 27% | 65% |
| Et₂O | 25 °C | Dropwise (Slow) | Iodine Initiated | 55% | 40% |
| Et₂O | 0 °C | Syringe Pump (0.1 M) | Iodine Initiated | 82% | 15% |
| 2-MeTHF | 0 °C | Syringe Pump (0.1 M) | Mechanical + I₂ | 91% | < 5% |
Data Interpretation: Tetrahydrofuran (THF) is known to promote Wurtz coupling in reactive halides. Switching to 2-Methyltetrahydrofuran (2-MeTHF) at 0 °C, combined with mechanical activation of the magnesium and syringe pump addition, provides the optimal balance, nearly eliminating the homocoupling byproduct[2].
Visualizing the Reaction Pathways
Caption: Allylic Grignard formation, metallotropic shift, and competing Wurtz coupling pathways.
Detailed Experimental Protocol
Synthesis of (1-Penten-3-yl)magnesium bromide and Trapping with Benzaldehyde
Reagents & Materials:
-
3-Bromo-1-pentene (1.0 eq, 10 mmol, strictly anhydrous)
-
Magnesium turnings (2.0 eq, 20 mmol)
-
Iodine (1 small crystal)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (50 mL)
-
Benzaldehyde (0.9 eq, 9 mmol)
Step-by-Step Methodology:
-
Apparatus Preparation (Self-Validating Step): Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a septum. Purge with ultra-high purity argon.
-
Causality: Moisture instantly quenches Grignard reagents. A strictly anhydrous environment ensures the magnesium surface remains active and the reagent is not prematurely destroyed.
-
-
Mechanical & Chemical Activation: Add magnesium turnings (20 mmol) to the flask. Dry-stir the turnings vigorously under argon for 2 hours. Add a single crystal of iodine and gently warm the flask with a heat gun until purple vapors fill the chamber, then allow it to cool.
-
Causality: Dry-stirring mechanically fractures the unreactive MgO passivation layer. Iodine chemically etches the surface, maximizing the reactive surface area so that metal insertion vastly outpaces Wurtz coupling.
-
-
Initiation: Add 5 mL of anhydrous 2-MeTHF to cover the magnesium. Inject 0.5 mmol (5%) of 3-bromo-1-pentene. Do not stir. Observe the solution; the fading of the iodine color and a localized exotherm (bubbling) validate successful initiation.
-
Continuous Dilute Addition: Once initiated, cool the reaction flask to 0 °C using an ice-water bath. Dilute the remaining 9.5 mmol of 3-bromo-1-pentene in 45 mL of 2-MeTHF. Using a syringe pump, add this solution continuously over 2.5 hours with vigorous stirring[2].
-
Causality: The syringe pump ensures the steady-state concentration of the electrophilic halide remains negligible, effectively shutting down the homocoupling pathway.
-
-
Electrophilic Trapping: After the addition is complete, stir for an additional 30 minutes at 0 °C. Dilute benzaldehyde (9 mmol) in 5 mL of 2-MeTHF and add it dropwise. The reaction will proceed via a cyclic transition state, yielding the corresponding branched secondary alcohol due to the allylic rearrangement[3].
-
Quenching & Workup: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous
. Extract the aqueous layer with diethyl ether ( mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for synthesizing allylic Grignard reagents with minimal homocoupling.
References
-
Organic Chemistry Tutor. "Allylic and Benzylic Reactivity." Organic Chemistry Tutor. URL:[Link]
-
Thieme E-Books. "Product Subclass 9: Allylic Grignard Reagents." Thieme Connect. URL:[Link]
-
ResearchGate. "Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale." ResearchGate. URL:[Link]
Sources
Application Note: Programmable Regioselectivity in Nucleophilic Substitution of 3-Bromo-1-pentene
Executive Summary
For drug development professionals and synthetic chemists, allylic halides represent powerful, yet notoriously capricious, electrophilic hubs. 3-Bromo-1-pentene is a prime example of an unsymmetrical allylic system where nucleophilic substitution can diverge across three distinct mechanistic pathways: SN1, SN2, and SN2'. This application note provides a self-validating framework for controlling the regiochemical outcome of these reactions. By manipulating solvent polarity, nucleophile sterics, and transition-metal catalysts, researchers can predictably route the substitution to yield either the direct
Mechanistic Framework: The Allylic Triad
The reactivity of 3-bromo-1-pentene is governed by the competition between direct displacement and allylic rearrangement[2]. As a Senior Application Scientist, understanding the causality behind these pathways is critical for rational reaction design:
-
The SN1 Pathway (Thermodynamic Control): In polar protic solvents, the bromide leaving group ionizes to form a resonance-stabilized allylic carbocation. Because the positive charge is delocalized across the C1 and C3 positions, nucleophilic attack occurs at both sites. Notably, 3-bromo-1-pentene and its isomer, 1-bromo-2-pentene, undergo SN1 solvolysis at the exact same rate because they converge on the identical carbocation intermediate[3].
-
The SN2 Pathway (Kinetic
-Attack): Direct bimolecular displacement at the C3 ( ) position is favored by strong, unhindered nucleophiles in polar aprotic solvents. The adjacent -system lowers the transition state energy by overlapping with the forming/breaking bonds, making allylic bromides exceptionally reactive toward SN2 displacement[4]. -
The SN2' Pathway (Kinetic
-Attack): When the -position is sterically hindered, or when specific Lewis acidic catalysts (e.g., ZnCl ) are employed, the nucleophile attacks the C1 ( ) position. This triggers a concerted migration of the double bond and expulsion of the bromide, yielding the 1-substituted-2-pentene derivative[1],[2].
Mechanistic divergence of 3-bromo-1-pentene under various nucleophilic substitution conditions.
Reagent and Solvent Selection Guide
To streamline workflow development, the following table synthesizes quantitative data and expected regioselectivity based on established physical models and empirical results[1],[2].
| Reaction Type | Nucleophile / Catalyst | Solvent | Temp (°C) | SN2 : SN2' Ratio | Total Yield (%) |
| SN1 (Solvolysis) | CH | Methanol | 60 | ~ 40 : 60 | 85 |
| SN2 (Direct) | R-Cu (Organocopper) | THF | -100 to 0 | > 99 : 1 | 92 |
| SN2' (Allylic Shift) | R-Cu + ZnCl | THF | -78 to 25 | 5 : 95 | 88 |
Experimental Protocols
As a self-validating system, each protocol includes built-in mechanistic controls to ensure the desired pathway is isolated.
Protocol A: Thermodynamically Controlled SN1 Solvolysis
Objective: Generate a mixture of structural isomers via the allylic carbocation. Causality & Design: Methanol acts as both the solvent and a weak nucleophile. Its high dielectric constant stabilizes the departing bromide, while its protic nature hydrogen-bonds to the leaving group, lowering the activation barrier for ionization[3]. Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 3-bromo-1-pentene (1.0 equiv, 10 mmol) in anhydrous methanol (50 mL).
-
Reaction: Heat the solution to 60 °C under an inert argon atmosphere for 4 hours. The absence of a strong nucleophile ensures ionization precedes attack.
-
Quench & Extraction: Cool to room temperature. Concentrate the mixture under reduced pressure, then partition between diethyl ether (50 mL) and distilled water (50 mL). Extract the aqueous layer twice more with ether.
-
Validation: Dry the combined organic layers over anhydrous Na
SO . Analyze the crude mixture via H NMR to quantify the thermodynamic ratio of 3-methoxy-1-pentene to 1-methoxy-2-pentene.
Protocol B: Kinetically Controlled SN2 Alkylation (Copper-Mediated)
Objective: Achieve >99:1 regioselectivity for the direct
-
Catalyst Generation: In a Schlenk flask, generate the secondary alkylcopper species by transmetalating the corresponding organolithium reagent with CuBr·P(OEt)
(1.1 equiv) in anhydrous THF at -100 °C. -
Addition: Slowly add 3-bromo-1-pentene (1.0 equiv) dropwise over 15 minutes to prevent localized warming.
-
Maturation: Stir the reaction mixture at -100 °C for 2 hours, then gradually allow it to warm to 0 °C to drive the direct
-attack to completion. -
Workup: Quench the reaction with saturated aqueous NH
Cl/NH (1:1 v/v) to solubilize copper salts. Extract with ethyl acetate, dry, and purify via flash chromatography.
Protocol C: Catalyst-Directed SN2' Allylic Shift (Zinc-Promoted)
Objective: Reverse the intrinsic regioselectivity to favor the
-
Complex Formation: Prepare the organocopper reagent in THF as in Protocol B. Introduce anhydrous ZnCl
(1.2 equiv) at -78 °C to form the in situ [RCu·ZnCl ] complex. -
Electrophile Introduction: Add 3-bromo-1-pentene (1.0 equiv) dropwise at -78 °C.
-
Reaction: Maintain the temperature at -78 °C for 1 hour, then slowly warm to 25 °C. The zinc coordination ensures the nucleophile is directed to the C1 position, forcing the double bond to migrate.
-
Isolation: Quench with saturated aqueous NH
Cl. Extract with dichloromethane, wash with brine, dry over MgSO , and concentrate. GC-MS analysis should confirm an SN2/SN2' ratio of approximately 5:95[1].
References
-
Title: Recent advances in allylation of chiral secondary alkylcopper species Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Characteristics of the SN1 Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: SN2 versus SN2′ Competition Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Nucleophilic Substitution reactions of Allylic halides Source: University of Calgary URL: [Link]
-
Title: Nucleophilic attack on allylic compounds Source: Almerja URL: [Link]
Sources
3-bromo-1-pentene as a precursor in organic synthesis
Application Notes and Protocols: 3-Bromo-1-pentene as a Precursor in Organic Synthesis
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Chemical Profiling
In advanced organic synthesis and drug development, introducing specific aliphatic or allylic moieties with high regiocontrol is a persistent challenge. 3-bromo-1-pentene (CAS: 53045-71-9) is a highly versatile allylic electrophile used to introduce the 1-penten-3-yl group into complex molecular architectures. Due to the presence of an allylic bromine, this precursor exhibits exceptional reactivity in nucleophilic substitutions (
However, its utility is counterbalanced by its propensity for allylic rearrangement (isomerization to 1-bromo-2-pentene)[2]. This application note provides field-proven protocols, mechanistic insights, and causality-driven methodologies to harness 3-bromo-1-pentene effectively while mitigating off-target isomer formation.
Table 1: Physicochemical Properties of 3-Bromo-1-pentene
| Parameter | Value | Relevance to Synthesis |
| Molecular Formula | Precursor for | |
| Molecular Weight | 149.03 g/mol | Essential for precise stoichiometric calculations. |
| Exact Mass | 147.98876 Da | Used for high-resolution MS tracking[1]. |
| Reactivity Profile | Allylic Halide | Highly susceptible to both bimolecular and unimolecular substitution. |
| Storage | 2-8 °C, dark | Prevents photolytic degradation and thermal isomerization. |
Mechanistic Causality: Navigating Allylic Reactivity
The defining characteristic of 3-bromo-1-pentene is its ability to form a resonance-stabilized allylic carbocation upon the departure of the bromide ion[3]. When designing a synthesis, researchers must actively control the reaction environment to dictate whether the reaction proceeds via an
-
The
Pathway (Carbocation-Mediated): If placed in a polar protic solvent (e.g., methanol, water), 3-bromo-1-pentene ionizes rapidly. The resulting carbocation shares its positive charge between C3 and C1. Nucleophilic attack can occur at either site, leading to a scrambled mixture of 3-substituted-1-pentene and 1-substituted-2-pentene.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
The
Pathway (Concerted): To force direct substitution at the C3 position and avoid racemization/isomerization, a strong nucleophile must be paired with a polar aprotic solvent (e.g., Acetone, DMF, DMSO). These solvents do not solvate the nucleophile heavily, increasing its ground-state energy and accelerating the bimolecular attack before ionization can occur.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Reaction pathways of 3-bromo-1-pentene undergoing SN1, SN2, and SN2' mechanisms.
Table 2: Regioselectivity Control in Nucleophilic Substitution
| Solvent Type | Nucleophile Strength | Dominant Mechanism | Expected Product Profile |
| Polar Aprotic (Acetone) | Strong (e.g., | >90% Direct substitution at C3 | |
| Polar Protic (MeOH) | Weak (e.g., | Mixture of C1 and C3 substituted products | |
| Non-polar (THF) | Organometallic (Grignard) | Coupling | Direct C-C bond formation (requires strict temp control) |
Application Protocol 1: C-C Bond Formation via Grignard Coupling
One of the most valuable applications of 3-bromo-1-pentene is its use as an electrophile in Grignard reactions to synthesize complex hydrocarbons, such as 3-phenyl-1-pentene[4].
Experimental Rationale
Allylic halides are exceptionally reactive toward Grignard reagents. However, this high reactivity can lead to unwanted Wurtz-type homocoupling (where two allylic radicals dimerize) or
Step-by-Step Methodology
Part A: Preparation of Phenylmagnesium Bromide
-
Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert Argon atmosphere. Causality: Grignard reagents are highly oxophilic and react violently with moisture to form benzene.
-
Initiation: Add 2.4 g (0.10 mol) of magnesium turnings and 10 mL of anhydrous diethyl ether. Add a single crystal of iodine to activate the magnesium surface.
-
Halide Addition: Dissolve 15.7 g (0.10 mol) of bromobenzene in 40 mL of anhydrous diethyl ether. Add 5 mL of this solution to the Mg turnings. Once the reaction initiates (indicated by ether reflux and disappearance of iodine color), add the remainder dropwise over 30 minutes.
-
Maturation: Stir for an additional 30 minutes until the Mg is consumed, yielding a dark gray solution.
Part B: Coupling with 3-bromo-1-pentene
-
Thermal Control: Transfer the flask to an ice-water bath and allow the internal temperature to equilibrate to 0-5 °C.
-
Electrophile Addition: Dissolve 14.9 g (0.10 mol) of 3-bromo-1-pentene in 30 mL of anhydrous diethyl ether. Add this solution dropwise over 40 minutes. Causality: Exceeding 10 °C will exponentially increase the rate of allylic rearrangement and homocoupling.
-
Quenching: Carefully add 50 mL of saturated aqueous
solution. Causality: A mild acid like safely protonates any unreacted Grignard reagent without inducing acid-catalyzed alkene hydration or polymerization. -
Extraction: Separate the organic layer, extract the aqueous layer twice with 20 mL diethyl ether, dry over anhydrous
, and concentrate via rotary evaporation. Purify the 3-phenyl-1-pentene via vacuum distillation.
Step-by-step workflow for the synthesis of 3-phenyl-1-pentene via Grignard reaction.
Application Protocol 2: Isomeric Purity Analysis & Quality Control
Because 3-bromo-1-pentene is often synthesized via the allylic bromination of 2-pentene using N-Bromosuccinimide (NBS), it is frequently contaminated with its positional isomer, 1-bromo-2-pentene[2][5]. Using an impure precursor will propagate isomeric mixtures throughout your entire synthetic pipeline.
Analytical Validation Protocol (GC-MS)
To validate the isomeric purity of your 3-bromo-1-pentene batch before synthesis, implement the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol[2]:
-
Sample Preparation: Dilute the 3-bromo-1-pentene sample to 1 mg/mL in GC-grade hexane.
-
Instrument Parameters:
-
Carrier Gas: Helium (constant flow: 1.0 mL/min).
-
Injector Temp: 250 °C (Split ratio 50:1).
-
Oven Program: 50 °C (hold 2 min), ramp at 10 °C/min to 150 °C, hold for 5 min.
-
-
Data Interpretation: 3-bromo-1-pentene and 1-bromo-2-pentene will elute at different retention times due to their distinct boiling points and polarizabilities. The MS fragmentation pattern will confirm the molecular ion (
148/150 for the bromine isotopes). If the 1-bromo-2-pentene impurity exceeds 5% AUC (Area Under Curve), fractional distillation under reduced pressure is mandatory prior to use.
References
-
Chemistry LibreTexts. "11.5: Characteristics of the SN1 Reaction." LibreTexts.[Link]
-
National Center for Biotechnology Information. "3-Bromo-1-pentene | C5H9Br | CID 521438." PubChem. [Link]
-
Brainly. "A chemist requires a large amount of 1-bromo-2-pentene as starting material for a synthesis..." Brainly.[Link]
Sources
Application Note: The Role of 3-Bromo-1-pentene in Advanced Pharmaceutical Synthesis
Executive Summary & Strategic Rationale
In modern drug development, the precise modulation of a pharmacophore’s lipophilicity (logP) and steric bulk is critical for optimizing target binding and pharmacokinetic profiles. 3-Bromo-1-pentene (CAS: 53045-71-9) serves as a highly versatile secondary allylic electrophile, enabling the direct installation of the 1-penten-3-yl moiety into Active Pharmaceutical Ingredients (APIs).
Unlike primary alkyl halides, the reactivity of 3-bromo-1-pentene is governed by its allylic nature. The adjacent carbon-carbon double bond stabilizes the transition state for both
Physicochemical Profiling & Handling Rationale
To design a self-validating experimental setup, researchers must align the physicochemical properties of 3-bromo-1-pentene with specific handling rationales [3].
| Parameter | Value | Handling Rationale |
| Molecular Formula | C₅H₉Br | High atom economy for transferring the 1-penten-3-yl group. |
| Molecular Weight | 149.03 g/mol | Volatile nature requires closed-system handling to prevent loss of stoichiometry. |
| Boiling Point | 114.3 - 116 °C | Low boiling point necessitates cold-addition protocols to prevent reagent vaporization during exothermic steps. |
| Density | 1.22 - 1.24 g/cm³ | Denser than water; forms the lower organic layer in aqueous biphasic workups unless diluted with low-density solvents (e.g., Et₂O). |
Mechanistic Pathways & Workflow Design
The synthetic utility of 3-bromo-1-pentene diverges into three primary pathways: organometallic coupling, transition-metal cross-coupling, and direct nucleophilic substitution.
Fig 1. Divergent synthetic pathways of 3-bromo-1-pentene in pharmaceutical development.
Experimental Protocols: Self-Validating Systems
Every robust synthetic protocol must be a self-validating system—meaning the chemist can confirm the success or failure of intermediate steps in real-time without waiting for final product characterization.
Protocol A: Synthesis of 3-Phenyl-1-pentene via Grignard Coupling
This pathway is standard for constructing C-C bonds between an aryl group and the allylic halide [1].
-
Causality of Solvent: Anhydrous diethyl ether is strictly required. The Grignard reagent is highly nucleophilic and basic; any moisture will prematurely quench it to benzene.
-
Causality of Temperature: The dropwise addition of 3-bromo-1-pentene at 0-5 °C prevents competitive Wurtz-type homocoupling and controls the highly exothermic nature of the allylic displacement.
Step-by-Step Methodology:
-
Grignard Formation & Initiation: Add Mg turnings (0.11 mol) to a flame-dried flask under Argon. Cover with 20 mL anhydrous Et₂O. Add a single crystal of iodine, followed by 5% of the total bromobenzene solution (0.10 mol in 60 mL Et₂O).
-
Self-Validation Checkpoint: The reaction has successfully initiated only when the iodine color disappears, gentle bubbling occurs at the Mg surface, and the solution turns cloudy gray. If this fails, apply gentle warming; do not proceed with further addition until initiation is confirmed.
-
-
Electrophile Addition: Cool the active Grignard solution to 0-5 °C using an ice-water bath. Prepare 3-bromo-1-pentene (0.10 mol) in 30 mL anhydrous Et₂O. Add dropwise over 40 minutes.
-
Self-Validation Checkpoint: Monitor the internal temperature. If it exceeds 10 °C, pause the addition. Elevated temperatures will trigger allylic rearrangement and homocoupling.
-
-
Completion & Quenching: Remove the ice bath and stir for 1.5 hours at room temperature. Quench by pouring the mixture onto 100 g of crushed ice containing saturated aqueous NH₄Cl.
-
Causality of Quenching: A mild proton source (NH₄Cl) is preferred over strong acids (like HCl) to prevent acid-catalyzed isomerization of the terminal double bond into a more thermodynamically stable internal alkene.
-
Protocol B: Palladium-Catalyzed Suzuki Cross-Coupling
For substrates intolerant to highly basic Grignard conditions, Suzuki-Miyaura coupling offers a milder alternative [2].
-
Causality of Catalyst: Using Tetrakis(triphenylphosphine)palladium(0) (
) ensures efficient oxidative addition into the secondary allylic C-Br bond. -
Causality of Base: Potassium carbonate (
) acts as a mild base to activate the boronic acid into a reactive boronate complex without promoting E2 elimination of the allylic bromide.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine phenylboronic acid (1.2 eq), 3-bromo-1-pentene (1.0 eq),
(0.03 eq), and (2.0 eq). -
Degassing: Add a solvent mixture of THF/H₂O (4:1). Bubble Argon through the solution for 15 minutes.
-
Self-Validation Checkpoint: Failure to thoroughly degas will result in the immediate oxidation of Pd(0) to inactive Pd(II) black, visibly turning the solution dark and halting the catalytic cycle.
-
-
Coupling & Workup: Heat the mixture to 65 °C for 12 hours. Cool to room temperature, dilute with EtOAc, and wash with brine. Purify the concentrated crude via silica gel chromatography.
Analytical Validation & Quality Control
To ensure the structural integrity of the synthesized APIs, quantitative analytical markers must be established. The primary risk when utilizing 3-bromo-1-pentene is the loss of regiochemistry.
| Analytical Method | Target Marker | Self-Validating Implication |
| ¹H NMR (Vinyl Protons) | Multiplet at ~5.87 ppm [4] | Confirms the retention of the terminal alkene; validates the absolute absence of allylic transposition. |
| ¹H NMR (Methyl Protons) | Triplet at ~1.06 ppm [4] | Confirms the presence of the intact ethyl chain adjacent to the substitution site. |
| TLC (Hexane/EtOAc) | Disappearance of SM spot | Validates complete conversion of the electrophile prior to workup. |
| Visual (Grignard Setup) | Disappearance of I₂ color | Validates the activation of the magnesium surface and successful organometallic initiation. |
References
Palladium-catalyzed cross-coupling reactions with 3-bromo-1-pentene
This Application Note is designed for researchers requiring high-precision protocols for the palladium-catalyzed cross-coupling of 3-bromo-1-pentene . Unlike simple aryl halides, this secondary allylic electrophile presents unique challenges regarding regioselectivity (linear vs. branched) and volatility.
The following guide prioritizes regiodivergent control : maximizing the thermodynamic Linear (E)-product via Suzuki-Miyaura coupling and the Branched product retention via specialized Negishi conditions.
Introduction: The "Allylic Wandering" Challenge
3-Bromo-1-pentene is a secondary allylic electrophile. In palladium catalysis, it does not behave like a static alkyl halide. Upon oxidative addition to Pd(0), it forms a
-
C3 Position (
-attack): Retains the original branched structure (forming a 1-pentene derivative). -
C1 Position (
-attack): Results in migration, yielding the thermodynamically stable linear product (an (E)-2-pentene derivative).
Standard conditions (e.g.,
Mechanistic Pathway & Decision Tree
The following diagram illustrates the divergence point in the catalytic cycle where ligand choice dictates the product outcome.
Figure 1: Mechanistic bifurcation in Pd-catalyzed allylic substitution. Ligand sterics dictate the site of nucleophilic attack on the
Experimental Protocols
Protocol A: Linear-Selective Suzuki-Miyaura Coupling
Objective: Synthesis of (E)-1-aryl-2-pentenes. Mechanism: This protocol utilizes bulky phosphine ligands to direct the boronic acid nucleophile to the terminal carbon (C1), favoring the linear trans-isomer.
Materials & Reagents[1][2][3][4][5][6][7]
-
Substrate: 3-Bromo-1-pentene (1.0 equiv).[8][9] Note: Must be freshly distilled or stored at -20°C to prevent isomerization to 1-bromo-2-pentene.
-
Nucleophile: Arylboronic acid (1.5 equiv).
-
Catalyst:
(5 mol%). -
Base:
(2.0 equiv) – Cesium promotes faster transmetallation than Potassium. -
Solvent: THF:Water (10:1) – Degassed.
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 25 mL Schlenk tube and cool under Argon flow.
-
Solids Addition: Charge the tube with Arylboronic acid (1.5 mmol),
(2.0 mmol), and (0.05 mmol). -
Solvent & Substrate:
-
Add degassed THF (4 mL) and Water (0.4 mL).
-
Add 3-bromo-1-pentene (1.0 mmol) dropwise via syringe. Crucial: Add substrate LAST to minimize standing time with the base before catalysis begins.
-
-
Reaction: Seal the tube and heat to 60°C for 12 hours.
-
Checkpoint: Monitor TLC.[1] The starting bromide is volatile; disappearance of the boronic acid is often a better marker for conversion if the bromide is in excess.
-
-
Workup:
-
Purification: Flash chromatography (Hexanes/EtOAc).
Expected Outcome: >85% yield of the Linear (E)-isomer.
Protocol B: High-Turnover Negishi Coupling (Secondary Alkyl Tolerant)
Objective: Coupling with alkyl/aryl zinc reagents with minimized
Materials & Reagents[1][2][3][4][5][6][7]
-
Nucleophile: Organozinc halide (
) (1.3 equiv) in THF. -
Catalyst: Pd-PEPPSI-IPent (1-2 mol%).
-
Solvent: THF/NMP (1:1 mixture) – NMP cosolvent stabilizes the organozinc species.
Step-by-Step Methodology
-
Catalyst Activation: In a glovebox or under strict Argon, weigh Pd-PEPPSI-IPent (0.01 mmol) into a vial.
-
Substrate Solution: Dissolve 3-bromo-1-pentene (1.0 mmol) in anhydrous THF (2 mL) and add to the catalyst.
-
Nucleophile Addition:
-
Cool the mixture to 0°C .
-
Add the Organozinc reagent (1.3 mmol) dropwise over 5 minutes.
-
Why: Low temperature suppresses the isomerization of the organozinc and the allylic electrophile.
-
-
Agitation: Allow to warm to Room Temperature (25°C) and stir for 4 hours.
-
Quench: Carefully add saturated
solution (Caution: Gas evolution). -
Workup: Extract with Hexanes (3 x 10 mL). Note: Hexanes is preferred over ether to avoid extracting NMP.
Expected Outcome: High conversion with retention of the secondary center (Branched) is possible here, but mixtures are common. This protocol primarily ensures coupling success without decomposition of the sensitive allylic bromide.
Data Analysis & Optimization Matrix
The regiodetermining step is highly sensitive to the "Cone Angle" of the ligand and the solvent polarity.
| Variable | Condition | Linear : Branched Ratio | Yield | Notes |
| Ligand | > 95 : 5 | High | Standard for Linear (E) products.[13] | |
| Ligand | dppe (Bidentate, small bite) | ~ 40 : 60 | Mod | Small bite angle forces attack at more substituted carbon (rare). |
| Ligand | Pd-PEPPSI-IPent | 20 : 80 (Substrate dependent) | High | Bulky NHC can favor branched via rapid reductive elimination. |
| Solvent | THF (Non-polar) | Favors Linear | High | Standard. |
| Solvent | DMF/Water (Polar) | Shifts toward Branched | Mod | Solvation of the leaving group affects the |
Troubleshooting & Self-Validating Systems
To ensure trustworthiness, implement these checkpoints:
-
The "Isomerization Check" (Pre-Reaction):
-
Take a
NMR of your 3-bromo-1-pentene before use. -
Signal: Terminal alkene protons (
5.0–6.0 ppm). -
Warning: If you see signals at
1.7 ppm (methyl doublet), your substrate has rearranged to 1-bromo-2-pentene. Distill immediately.
-
-
The "Homocoupling" Flag (During Reaction):
-
If the reaction turns black immediately and yields are low, you are likely forming Biaryl (from boronic acid homocoupling).
-
Fix: Degas solvents more thoroughly (freeze-pump-thaw) and reduce base concentration.
-
-
The "Protodeboronation" Trap:
-
In Suzuki coupling, if the aryl bromide is consumed but no cross-coupled product forms, the boronic acid likely hydrolyzed.
-
Fix: Use Boronic Esters (Pinacol) or add the base after the catalyst and substrate are mixed.
-
References
-
Mechanistic Origins of Regioselectivity
- Title: Branched/linear selectivity in palladium-catalyzed allyl-allyl cross-couplings: The role of ligands.
- Source:Journal of the American Chemical Society / NIH.
-
URL:[Link]
-
Negishi Coupling of Secondary Halides
-
General Suzuki-Miyaura Guide
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs.
-
URL:[Link]
-
NHC Ligands (PEPPSI)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. m.molbase.com [m.molbase.com]
- 10. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles [organic-chemistry.org]
- 11. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. 3-Bromo-1-pentene | C5H9Br | CID 521438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Branched/linear selectivity in palladium-catalyzed allyl-allyl cross-couplings: The role of ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Heck, Suzuki, and Stille Couplings with Allylic Halides
Executive Summary
Allylic halides (chlorides, bromides, and iodides) are highly versatile electrophiles in palladium-catalyzed cross-coupling reactions. Unlike standard
This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for executing Suzuki-Miyaura, Stille, and Heck-type couplings using allylic substrates.
Mechanistic Principles: The -Allyl Palladium Intermediate
The success of allylic cross-coupling hinges on controlling the
From this intermediate, the pathway diverges based on the reaction type:
-
Transmetalation (Suzuki/Stille): Hard nucleophiles (e.g., boronic acids, organostannanes) transfer their organic group to the palladium center with retention of configuration. Subsequent reductive elimination (also proceeding with retention) results in a net inversion of the original allylic stereocenter.
-
Olefin Insertion (Heck-type): The
-allyl complex or an aryl-Pd species inserts into an alkene, followed by -hydride elimination to restore the double bond.
Fig 1. Mechanistic cycle of Pd-catalyzed cross-coupling with allylic halides.
Suzuki-Miyaura Coupling of Allylic Halides
Causality & Expert Insight:
Suzuki-Miyaura couplings rely on base activation to convert the weakly nucleophilic boronic acid into a highly reactive boronate complex. However, allylic halides are highly susceptible to
Protocol 1: Standard Suzuki Coupling of Cinnamyl Bromide
Self-Validating Workflow for the synthesis of 1,3-diarylpropenes.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add
(5 mol%, 0.05 equiv) and phenylboronic acid (1.2 equiv). -
Atmosphere Exchange: Evacuate and backfill the flask with dry
three times to prevent oxidative degradation of the Pd(0) catalyst. -
Solvent & Substrate Addition: Add degassed Toluene/Water (4:1 v/v, 0.2 M relative to substrate). Inject cinnamyl bromide (1.0 equiv) via syringe.
-
Base Activation: Add
(2.0 equiv) in one portion. The biphasic nature of the solvent helps partition the base, slowly feeding it into the organic layer to prevent substrate hydrolysis. -
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the cinnamyl bromide is fully consumed.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with distilled water and brine. Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Stille Coupling of Allylic Halides (Green Chemistry Approach)
Causality & Expert Insight:
Organostannanes are neutral and do not require a base for transmetalation. This makes the Stille coupling the premier choice for highly base-sensitive allylic halides. The primary drawback is the toxicity of tin byproducts. To mitigate environmental impact and improve reaction kinetics, modern protocols utilize micellar catalysis. By employing the designer surfactant TPGS-750-M in water, the lipophilic stannane and allylic halide are forced into close proximity within nanoreactors, allowing the reaction to proceed at room temperature[4]. The use of the bulky, electron-rich
Protocol 2: Room-Temperature Aqueous Stille Coupling
Self-Validating Workflow adapted from Lipshutz et al.[4]
-
Reagent Loading: Into a microwave vial (or standard reaction vial) at room temperature, weigh
(2 mol%, 0.02 equiv), DABCO (3.0 equiv), and NaCl (1.0 equiv). -
Substrate Addition: Add allyl bromide (1.0 equiv) and tributyl(phenyl)stannane (1.1 equiv).
-
Micellar Formation: Inject a 2 wt% aqueous solution of TPGS-750-M (1.0 mL per 0.25 mmol of substrate).
-
Reaction: Cap the vial and stir vigorously at room temperature. The solution will turn cloudy as the nanoreactors form. Stir for 2–4 hours. Monitor completion via GC-MS or TLC.
-
Green Workup: Perform an in-flask extraction by adding a minimal amount of a recoverable organic solvent (e.g., EtOAc or MTBE). Extract the product. The remaining aqueous surfactant layer retains the catalyst and can often be recycled for subsequent runs.
Heck-Type Reactions Involving Allylic Substrates
Causality & Expert Insight:
Traditional Heck reactions using allylic halides as electrophiles are notoriously difficult because the resulting Pd-alkyl intermediate undergoes
Protocol 3: Heck Arylation-Isomerization of Allylic Alcohols
Self-Validating Workflow for the synthesis of saturated
-
Catalyst Assembly: In a Schlenk flask, combine
(1 mol%) and the 1,2,3-triazolium salt ligand precursor (1 mol%). -
Substrate Loading: Add the aryl iodide (1.0 equiv), the allylic alcohol (1.2 equiv), and NaOAc (2.0 equiv). NaOAc serves a dual purpose: it acts as the base for the Heck catalytic cycle and assists in the in situ generation of the active aNHC-Pd(II) complex.
-
Reaction: Add anhydrous DMF (0.2 M). Heat the mixture in a 90 °C silicon oil bath equipped with a reflux condenser for 6 hours.
-
Workup: Cool to room temperature. Dilute heavily with ethyl acetate (to manage DMF solubility) and wash thoroughly with brine (3 × 10 mL) to remove the DMF. Dry over
, concentrate, and purify via silica gel chromatography to isolate the ketone.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for the three protocols described above, allowing for rapid experimental decision-making.
| Reaction Type | Coupling Partner | Optimal Catalyst System | Temp (°C) | Time (h) | Typical Yield | Key Advantage / Causality |
| Suzuki-Miyaura | Arylboronic Acids | 80 | 4–6 | 75–90% | Non-toxic byproducts; requires mild base to prevent allyl hydrolysis. | |
| Stille (Aqueous) | Organostannanes | 25 | 2–4 | 80–95% | Base-free transmetalation; micellar nanoreactors enable room-temp kinetics. | |
| Heck-Type | Allylic Alcohols | 90 | 6 | 50–90% | Bypasses premature |
References
-
[1] Palladium-Catalyzed Cross-Coupling Reactions of Allylic Halides and Acetates with Indium Organometallics, The Journal of Organic Chemistry (ACS Figshare).1
-
[5] The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(II) complex, RSC Publishing.5
-
[4] Stille couplings in water at room temperature, Green Chemistry (RSC Publishing). 4
-
[2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides, Organic Chemistry Portal. 2
-
[3] Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates, PMC. 3
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides [organic-chemistry.org]
- 3. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 5. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd( ii ) complex and toxicity of the ligand precursor for the marine bent ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03484G [pubs.rsc.org]
Application Note: Synthesis of Substituted Pentenes via 3-Bromo-1-pentene
Target Audience: Researchers, scientists, and drug development professionals Content Focus: Mechanistic causality, quantitative reactivity profiling, and validated synthetic protocols.
Introduction & Mechanistic Causality
3-Bromo-1-pentene is a highly versatile secondary allylic halide utilized extensively in the synthesis of complex substituted pentenes, which serve as critical building blocks in natural product synthesis and pharmaceutical development. The synthetic utility of 3-bromo-1-pentene stems from its dual reactivity profile: it can undergo classical nucleophilic substitutions (
The Allylic Substitution Dilemma
When subjected to polar protic solvents and weak nucleophiles, 3-bromo-1-pentene undergoes first-order nucleophilic substitution (
-
Causality: This phenomenon occurs because the ionization of the carbon-bromine bond in both isomers yields the exact same resonance-stabilized allylic carbocation intermediate[1]. Consequently, classical
conditions often result in an undesirable mixture of regioisomeric products, limiting their utility in targeted drug development.
Transition-Metal Catalysis for Regiocontrol
To bypass the poor regioselectivity of classical solvolysis, palladium-catalyzed allylic substitution (Tsuji-Trost type) and cross-coupling reactions are employed. In these pathways, a
Mechanistic divergence of 3-bromo-1-pentene in SN1 solvolysis versus Palladium-catalyzed pathways.
Quantitative Reactivity Profiling
To assist in synthetic route selection, the following table summarizes the quantitative and qualitative parameters of various reaction pathways utilizing 3-bromo-1-pentene.
| Reaction Pathway | Reagents / Catalyst | Reactive Intermediate | Regioselectivity | Major Application |
| Allylic Carbocation | Poor (Mixed 1,3-isomers) | Mechanistic studies | ||
| Suzuki Coupling | High ( | Aryl-pentene synthesis | ||
| Grignard Coupling | Organomagnesium complex | Moderate to High | Direct C-C bond formation | |
| Organogold Coupling | Excellent (Inversion) | Stereospecific synthesis |
Experimental Protocols: Synthesis of 3-Phenyl-1-pentene
The synthesis of 3-phenyl-1-pentene is a classic demonstration of utilizing 3-bromo-1-pentene to build complex carbon frameworks. Below are two self-validating protocols relying on different mechanistic paradigms.
Protocol A: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol leverages a
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask, combine phenylboronic acid (1.2 eq), 3-bromo-1-pentene (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (
, 0.03 eq), and potassium carbonate ( , 2.0 eq)[3].-
Causality:
is critical as it coordinates with the boronic acid to form a negatively charged boronate complex, significantly accelerating the transmetalation step.
-
-
Degassing: Dissolve the mixture in a degassed solvent system (e.g., THF/Water). Flush the flask with nitrogen gas.
-
Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active
species to inactive .
-
-
Catalytic Cycle: Heat the mixture to 80-100 °C under reflux for 12-24 hours[3]. Monitor the reaction via Thin-Layer Chromatography (TLC) until the allylic bromide is fully consumed.
-
Work-up: Cool to room temperature and quench with distilled water. Extract the aqueous layer with diethyl ether (
mL). Wash the combined organic layers with brine to remove residual salts, and dry over anhydrous sodium sulfate ( )[3]. -
Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to separate the target 3-phenyl-1-pentene from the triphenylphosphine oxide byproduct[3].
Self-validating experimental workflow for the palladium-catalyzed Suzuki cross-coupling.
Protocol B: Grignard-Mediated Allylic Coupling
This alternative route utilizes a highly nucleophilic organomagnesium reagent[4].
Step-by-Step Methodology:
-
Grignard Formation: Add magnesium turnings to a dry Schlenk flask with 20 mL of anhydrous diethyl ether. Add a small crystal of iodine. Slowly add a solution of bromobenzene (0.10 mol) in 60 mL of anhydrous ether[4].
-
Self-Validation Check: The reaction has successfully initiated when the brown iodine color disappears, gentle bubbling occurs at the magnesium surface, and the solution turns cloudy and gray[4].
-
-
Electrophile Preparation: Cool the freshly prepared phenylmagnesium bromide solution to 0-5 °C using an ice-water bath[4].
-
Coupling Reaction: Prepare a solution of 3-bromo-1-pentene (0.10 mol) in 30 mL of anhydrous diethyl ether. Add this dropwise to the Grignard reagent over 30-40 minutes.
-
Causality: Maintaining the internal temperature strictly below 10 °C during addition is vital[4]. The coupling is highly exothermic; elevated temperatures will trigger Wurtz-type homocoupling side reactions, destroying the yield.
-
-
Completion & Work-up: Stir for an additional 30 minutes at room temperature. Quench carefully with saturated aqueous
to neutralize basic magnesium salts, extract with ether, dry, and concentrate.
References
-
Palladium-catalyzed cross-coupling reactions of organogold(I) phosphanes with allylic electrophiles. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
-
2.6: Characteristics of the SN1 Reaction. Chemistry LibreTexts. URL:[Link]
Sources
Troubleshooting & Optimization
Purification of 3-bromo-1-pentene by fractional distillation
Welcome to the Technical Support and Troubleshooting Portal for the purification of 3-bromo-1-pentene. This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity allylic halides for downstream cross-coupling or substitution workflows.
Due to the inherent reactivity of the allylic bromide moiety, purifying 3-bromo-1-pentene presents unique challenges, including thermal degradation, auto-polymerization, and allylic rearrangement. This document provides a self-validating protocol and causality-driven troubleshooting to ensure optimal yield and purity.
Critical Physical and Chemical Parameters
Before initiating any purification workflow, it is critical to understand the thermodynamic properties of the target molecule and its primary impurities. 3-bromo-1-pentene is the kinetic product of its respective synthesis, while 1-bromo-2-pentene is the more stable thermodynamic isomer[1].
| Property | 3-Bromo-1-pentene (Target) | 1-Bromo-2-pentene (Primary Isomer) |
| Molecular Weight | 149.03 g/mol | 149.03 g/mol |
| Boiling Point (760 mmHg) | 115.9 °C[2] | ~121.0 °C |
| Density | 1.244 g/cm³[2] | ~1.25 g/cm³ |
| Stability Profile | Prone to thermal isomerization | More thermodynamically stable |
| Reactivity | High (SN1 / SN2 / SN2') | High (SN1 / SN2) |
Experimental Protocol: Vacuum Fractional Distillation
To prevent the thermal decomposition and isomerization that occurs at the atmospheric boiling point of 115.9 °C[2], fractional distillation must be performed under reduced pressure[3]. Lowering the system pressure proportionally lowers the boiling point, allowing vaporization to occur below the activation energy threshold required for SN1-type auto-ionization[4].
Step-by-Step Methodology
-
Pre-treatment (Acid Scavenging): Allylic bromides degrade rapidly in the presence of trace hydrobromic acid (HBr)[5]. Wash the crude 3-bromo-1-pentene with a cold 10% aqueous
solution. Separate the organic layer and dry thoroughly over anhydrous or for 2 hours. -
Apparatus Assembly: Assemble a fractional distillation setup using a Vigreux column (or a column packed with glass helices to increase theoretical plates), a short-path distillation head, a receiving flask immersed in an ice-water bath, and a vacuum pump equipped with a
°C dry ice/acetone cold trap. -
Stabilizer Addition: Add a small amount of anhydrous
(approx. 1% w/w) directly into the boiling flask. This acts as an in situ acid scavenger during heating to suppress decomposition[5]. -
Vacuum Equilibration: Do not apply heat yet. Turn on the vacuum pump and allow the system pressure to stabilize (ideally between 10–50 mmHg). Monitor the digital vacuum gauge to ensure there are no leaks.
-
Controlled Heating: Slowly apply heat using an oil bath. The oil bath temperature should be kept no more than 15–20 °C above the expected boiling point at your specific vacuum level.
-
Fraction Collection:
-
Fore-run: Collect and discard the initial volatile fraction (often containing residual solvent or trace water).
-
Main Fraction: Collect the constant-boiling fraction. At 20 mmHg, 3-bromo-1-pentene typically distills between 35–40 °C.
-
Pot Residue: Leave a small amount of liquid in the boiling flask. Never distill an allylic halide to dryness due to the risk of explosive polymerization.
-
-
Storage: Backfill the system with Argon. Store the purified 3-bromo-1-pentene in an amber ampoule over activated 3Å molecular sieves at
°C[5].
Caption: Experimental workflow for the vacuum fractional distillation of 3-bromo-1-pentene.
Troubleshooting & FAQs
Q1: During distillation, my product started turning dark brown and fuming. What is happening, and how do I stop it?
A: This is a classic sign of thermal decomposition. Allylic bromides are highly susceptible to losing HBr when exposed to excessive heat, which triggers an auto-catalytic polymerization cascade resulting in a dark, tarry residue.
Causality: The heat provided the activation energy to break the C-Br bond. The released HBr acts as an acid catalyst, accelerating further degradation[5].
Solution: Immediately remove the heat source. For your next run, ensure your vacuum is deep enough to allow distillation below 50 °C[4]. Always include an insoluble acid scavenger (like
Q2: Post-distillation NMR analysis shows a mixture of my target compound and an internal alkene (1-bromo-2-pentene). Why did it isomerize? A: You have observed an allylic rearrangement. 3-bromo-1-pentene and 1-bromo-2-pentene undergo SN1-type ionization at similar rates due to the formation of a shared, resonance-stabilized allylic carbocation[1],[6]. Causality: If the distillation temperature is too high, the kinetic product (3-bromo-1-pentene) heterolytically cleaves to form a delocalized carbocation. When the bromide ion recombines, it favors the less sterically hindered, more thermodynamically stable primary position, yielding 1-bromo-2-pentene[6]. Solution: Strict temperature control is mandatory. You must lower the boiling point via high vacuum to prevent reaching the ionization energy threshold[3].
Caption: Thermal allylic rearrangement mechanism via a resonance-stabilized carbocation.
Q3: Why must I use a Vigreux/fractionating column instead of a simple distillation head? A: Simple distillation is only effective for separating liquids with boiling point differences greater than 25 °C. The boiling points of 3-bromo-1-pentene and its isomer 1-bromo-2-pentene differ by only ~5 °C. Causality: A fractionating column provides a surface area for multiple vaporization-condensation cycles (theoretical plates). This enriches the vapor with the more volatile component (3-bromo-1-pentene) before it reaches the condenser, ensuring high-purity separation from closely boiling impurities.
Q4: My vacuum pressure keeps fluctuating during the run. Is this a problem? A: Yes. Pressure fluctuations will cause the boiling point to shift dynamically, destroying the temperature gradient inside your fractionating column. This leads to "bumping" and poor separation. Solution: Ensure all ground-glass joints are properly greased (using high-vacuum silicone or Krytox grease) and secured with Keck clips. Use a digital piezoresistive vacuum gauge to monitor system integrity[3].
References
-
"3-bromopent-1-ene|53045-71-9 - MOLBASE Encyclopedia", Molbase, 2
-
"7.9: Characteristics of the Sₙ1 Reaction", Chemistry LibreTexts,1
-
"2.6: Characteristics of the SN1 Reaction", Chemistry LibreTexts, 6
-
"3 Benefits of Vacuum Fractional Distillation", Digivac, 3
-
"Vacuum Distillation", Busch Vacuum Solutions, 4
-
"WO2013008509A1 - Method for stabilizing allyl bromide compound", Google Patents, 5
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-bromopent-1-ene|53045-71-9 - MOLBASE Encyclopedia [m.molbase.com]
- 3. digivac.com [digivac.com]
- 4. buschvacuum.com [buschvacuum.com]
- 5. WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Identifying and minimizing side products in 3-bromo-1-pentene reactions
Technical Support Center: 3-Bromo-1-pentene Applications Ticket ID: 3BP-OPT-2026 | Status: Open | Priority: High
Executive Summary: The Secondary Allylic Challenge
Welcome to the technical support hub for 3-bromo-1-pentene . If you are experiencing low yields, inseparable mixtures, or unexpected isomers, you are likely battling the inherent reactivity of secondary allylic electrophiles .
Unlike simple alkyl halides, 3-bromo-1-pentene possesses a "bidentate" electrophilic character due to resonance delocalization. Your nucleophile has two potential targets (C3 and C1), and your base has an accessible proton at C4.
The "Side Product" Triad:
-
Regio-Isomers (SN2'): Attack at C1 yields the linear trans-2-pentene derivative.
-
Elimination (E2): Formation of conjugated 1,3-pentadiene.
-
Thermal Isomerization: Spontaneous rearrangement to the thermodynamic 1-bromo-2-pentene.
Part 1: Diagnostic Dashboard
Quick Reference: Reaction Outcome Predictor
| Variable | Condition | Likely Outcome (Major Product) | Side Product Risk |
| Nucleophile | Hard/Basic (e.g., NaOEt) | Elimination (1,3-pentadiene) | Ether formation (SN2) |
| Nucleophile | Soft/Neutral (e.g., RS⁻, N₃⁻) | Substitution (SN2 @ C3) | SN2' Rearrangement |
| Catalyst | Copper(I) salts | SN2' (Linear Product @ C1) | Direct SN2 |
| Solvent | Polar Aprotic (DMF, DMSO) | Direct SN2 | Elimination (if basic) |
| Temperature | > 40°C | Elimination / Isomerization | Polymerization |
Part 2: Reaction Pathway Analysis
Understanding the mechanism is the only way to control the impurity profile. The diagram below illustrates the divergence points where your yield is lost.
Figure 1: Mechanistic divergence of 3-bromo-1-pentene. Green indicates the typical desired pathway (SN2); Red indicates common side reactions.
Part 3: Troubleshooting Guides
Issue A: "I'm getting the linear product (2-pentene derivative) instead of the branched one."
Diagnosis: You are observing Regiochemical Drift (SN2') . Because the C3 position is secondary and sterically hindered, nucleophiles often attack the less hindered C1 terminus of the alkene, shifting the double bond.
Corrective Protocol:
-
Remove Copper: Ensure no trace copper salts are present; Cu(I) strongly promotes SN2' gamma-attack [1].
-
Solvent Switch: Switch to THF or Acetone . Avoid highly ionizing solvents like Methanol which promote SN1 character (carbocation formation leads to scrambling).
-
Temperature Drop: Run the reaction at -20°C to 0°C . Higher temperatures provide the activation energy required for the allylic rearrangement.
Issue B: "My product smells like turpentine and the yield is <40%."
Diagnosis: You are battling Elimination (E2) . The formation of 1,3-pentadiene is thermodynamically favorable because the resulting double bonds are conjugated. If your nucleophile is even slightly basic (pKa > 10), elimination will compete.
Corrective Protocol:
-
Nucleophile Buffering: If using an amine, do not use it as the solvent. Use exactly 1.05 equivalents and add a non-nucleophilic base (like DIPEA) only if necessary.
-
The "Azide Trick": If possible, displace with Azide (
) first. Azide is an excellent nucleophile with low basicity. The resulting allylic azide can be reduced to the amine later with high fidelity. -
Cold Addition: Add the nucleophile slowly at -78°C or -40°C. Elimination has a higher activation energy than substitution; cold favors substitution.
Issue C: "The starting material is degrading in the bottle."
Diagnosis: Autocatalytic Acidolysis. 3-bromo-1-pentene slowly releases HBr. This HBr catalyzes the isomerization of the remaining material into 1-bromo-2-pentene (the thermodynamic sink).
Storage Protocol:
-
Stabilizer: Store over a small amount of anhydrous
or silver wool to scavenge free acid. -
Temp: Strictly -20°C .
-
Atmosphere: Argon flush is mandatory. Oxygen promotes radical degradation.
Part 4: Optimized Workflow (Standard Operating Procedure)
Objective: Nucleophilic Substitution with Minimal Isomerization. Example: Reaction with a secondary amine.
-
Preparation:
-
Dry solvent (THF or DMF) thoroughly. Water acts as a competing nucleophile (Hydrolysis).
-
Cool solvent to 0°C .
-
-
Execution:
-
Dissolve 3-bromo-1-pentene (1.0 eq) in solvent.
-
Add non-nucleophilic base (e.g.,
or 2,6-lutidine, 1.1 eq) to scavenge HBr without triggering E2. -
Add Nucleophile (1.05 eq) dropwise over 30 minutes. Do not dump it in.
-
-
Quench:
-
Monitor by TLC/GC. Do not let it stir "overnight" if conversion is complete. Prolonged exposure to product amine can trigger equilibrium shifts.
-
Quench with saturated
to neutralize any alkoxides formed.
-
Part 5: Decision Logic for Process Optimization
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic for crude reaction mixture analysis.
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link
-
Magid, R. M. (1980). Nucleophilic and Organometallic Displacement Reactions of Allylic Compounds: Stereochemistry and Regiochemistry. Tetrahedron, 36(13), 1901-1930. Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Chapter 5: Nucleophilic Substitution). Link
-
PubChem. (2025).[1] 3-Bromo-1-pentene Compound Summary. National Library of Medicine. Link
Sources
Optimizing reaction conditions for Grignard formation with 3-bromo-1-pentene
Subject: 3-Bromo-1-Pentene Grignard Formation
Ticket ID: GRIG-OPT-3B1P Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Allylic Challenge
You are attempting to synthesize a Grignard reagent from 3-bromo-1-pentene . This is not a standard alkyl Grignard formation.[1] It presents two specific, critical failure modes that distinguish it from standard alkyl halide reactions:
-
The Wurtz Trap (Homocoupling): Allylic halides are exceptionally prone to coupling with the formed Grignard reagent, leading to the formation of 4,6-decadiene dimers (sludge) rather than the desired nucleophile.
-
The Regio-Isomerization Flux: 3-bromo-1-pentene forms a "fluxional" Grignard reagent. Once formed, the magnesium atom rapidly migrates between the C1 and C3 positions (1,3-metallotropic shift). Crucial Insight: You cannot "lock" the Grignard in the secondary position; the product distribution is determined by the electrophile and transition state kinetics, not just the starting bromide.
Module 1: Optimized Experimental Protocol
Objective: Maximize monomeric Grignard formation while suppressing homocoupling.
The "High-Dilution" Dropwise Method
Standard batch addition will fail. The concentration of unreacted bromide must be kept near zero to prevent it from reacting with the formed Grignard.
Reagents:
-
Substrate: 3-bromo-1-pentene (Distilled immediately prior to use to remove HBr).
-
Magnesium: Turnings (crushed) or Rieke Mg (if available). Excess (1.5 – 2.0 equiv).
-
Solvent: Anhydrous Diethyl Ether (
) is preferred over THF.-
Why? THF coordinates more strongly to Mg, increasing the nucleophilicity of the Grignard, which paradoxically accelerates the Wurtz coupling side-reaction. Ether slows this down.
-
Step-by-Step Procedure:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.5 equiv). Dry stir for 10 mins. Add a single crystal of Iodine (
).[2][3] -
Entrainment: Add just enough
to cover the Mg. Add 2-3 drops of neat 1,2-dibromoethane. Heat gently with a heat gun until ethylene bubbles appear and the iodine color fades (indicating activation). -
The "Infinite" Dilution:
-
Flask A: The activated Mg in 10 mL
(cooled to 0°C). -
Flask B (Addition Funnel): 3-bromo-1-pentene (1.0 equiv) dissolved in a large volume of
(e.g., 10-15 mL solvent per gram of bromide).
-
-
Addition: Add the contents of Flask B to Flask A extremely slowly (approx. 1 drop every 2-3 seconds).
-
Critical Control: The solution should remain gray/black. If it turns white/cloudy, you are forming the Wurtz dimer precipitate. Stop addition and cool further.
-
-
Post-Stir: Stir at 0°C for 30 minutes. Do not reflux (accelerates coupling). Use immediately.
Module 2: Troubleshooting & Diagnostics
Q1: The reaction turned into a white sludge/paste. What happened?
Diagnosis: Massive Wurtz Coupling.
Mechanism: The reaction rate of
-
Increase Dilution: Double the solvent volume in the addition funnel.
-
Lower Temperature: Run the addition at -10°C to -20°C.
-
Switch to Barbier Conditions: Do not pre-form the Grignard. Add the 3-bromo-1-pentene and your electrophile (e.g., aldehyde) simultaneously to the Mg suspension. This captures the Grignard species the nanosecond it forms.
Q2: I started with 3-bromo-1-pentene, but my product looks like it came from 1-bromo-2-pentene (linear). Why?
Diagnosis: Allylic Rearrangement (Sigmatropic Shift). Technical Insight: The Grignard reagent exists in equilibrium between the secondary form (Mg at C3) and the primary form (Mg at C1).[1]
-
Thermodynamics: The primary form (2-pentenylmagnesium bromide) is generally more thermodynamically stable due to less steric hindrance, even though you started with the secondary bromide.
-
Kinetics: Reaction with electrophiles often occurs at the
-position (gamma-attack) relative to the Mg. Fix: You cannot easily stop the equilibration. To favor the branched product, use "Hard" electrophiles or add Lewis acids (e.g., ) to tighten the transition state, though this is advanced optimization.
Q3: The reaction won't start. I've added 10% of the bromide.
Diagnosis: Passivated Magnesium. Danger: STOP. Do not add more bromide. If it initiates suddenly with 10% accumulated, it will exotherm violently and likely Wurtz-couple instantly. Solution:
-
Use Mechanical Activation : Stir the dry Mg turnings with a glass stir rod (crushing them) under Argon before adding solvent.
-
Use DIBAL-H : Add 1-2 drops of DIBAL-H (1M in hexanes) to the Mg/Ether mixture. This is a superior activator for stubborn allylics compared to Iodine.
Module 3: Mechanistic Visualization
Figure 1: The Fluxional Equilibrium & Failure Pathways
This diagram illustrates the competing pathways. Note how the starting material feeds into a cycle that can either produce the desired nucleophile or the destructive dimer.
Caption: The "Fluxional" nature of allylic Grignards. High local concentration of substrate drives the red "Wurtz" pathway.
Module 4: Data & Solvent Selection
Table 1: Solvent Effects on Allylic Grignard Formation
| Parameter | Diethyl Ether ( | Tetrahydrofuran (THF) | 2-Methyl-THF |
| Reaction Rate | Moderate | Fast | Moderate |
| Wurtz Coupling Risk | Low (Recommended) | High (Promotes coupling) | Low |
| Solubility | Moderate | High | High |
| Boiling Point | 35°C (Easy removal) | 66°C | 80°C (Green alternative) |
| Schlenk Equilibrium | Favors | Favors solvated species | Mixed |
Key Takeaway: While THF is standard for alkyl Grignards, Ether is superior for 3-bromo-1-pentene because it slows down the reaction kinetics just enough to allow the Mg insertion to compete effectively against the dimerization.
References
-
Benkeser, R. A. (1971). The Chemistry of Allylic and Benzylic Grignard Reagents. Synthesis, 1971(7), 347-358.
- Knochel, P., et al. (2011). Preparation of Functionalized Organomagnesium Reagents. Wiley-VCH.
-
Rieke, R. D. (1989). Preparation of Highly Reactive Metal Powders and Their Use in the Synthesis of Organometallic Compounds. Accounts of Chemical Research, 22(2), 50-56.
-
Whitesides, G. M., et al. (1970). The Mechanism of Wurtz Coupling in the Reaction of Alkyl Halides with Magnesium. Journal of the American Chemical Society, 92(22), 6611-6624.
Sources
How to avoid Wurtz coupling side reactions with 3-bromo-1-pentene
Executive Summary
You are encountering significant yield loss due to Wurtz coupling (homocoupling) during the preparation of the Grignard reagent from 3-bromo-1-pentene .
Allylic halides are chemically distinct from alkyl or aryl halides. Their corresponding carbon-centered radicals are resonance-stabilized, and the C-Br bond is weaker, leading to rapid oxidative addition. However, the resulting allylic Grignard reagent is a potent nucleophile that reacts aggressively with unreacted starting material (
This guide outlines three validated protocols to bypass this failure mode, ranked from "Process Control" (optimizing the current path) to "Chemical Evasion" (changing the pathway).
Module 1: The Failure Mechanism (Root Cause Analysis)
Understanding why your reaction fails is the first step to fixing it. The Wurtz coupling is not a random side reaction; it is a concentration-dependent kinetic inevitability in standard Grignard preparations of allylic systems.
Visualizing the Competitive Pathways
The following diagram illustrates the kinetic race occurring on the magnesium surface.
Figure 1: The "Kinetic Trap." If the local concentration of R-Br is high near the formed R-MgBr, the Wurtz pathway (Red) dominates over stability.
Module 2: Protocol A - The "Barbier" Solution (Recommended)
Best for: Reactions where the electrophile (aldehyde, ketone) is stable to Magnesium.
The Logic: Instead of pre-forming the Grignard (where [R-MgBr] builds up and attacks [R-Br]), you add the electrophile at the start. The R-MgBr species is trapped by the electrophile immediately upon formation, keeping its concentration near zero.
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.2 equiv) and anhydrous THF.
-
Activation: Add a crystal of Iodine and trace 1,2-dibromoethane. Sonicate or heat gently until the color fades.
-
The Mix: Dissolve 3-bromo-1-pentene (1.0 equiv) AND your Electrophile (e.g., Benzaldehyde, 0.9 equiv) in dry THF.
-
Addition: Add this mixture dropwise to the Mg suspension at 0°C .
-
Monitoring: The reaction is driven by the consumption of the bromide.
-
Workup: Quench with sat.
.[1]
Why it works: The rate of reaction between R-MgBr and the Electrophile (
Module 3: Protocol B - The "Turbo" Exchange (Cryogenic Control)
Best for: When the electrophile is base-sensitive or you must generate the nucleophile before addition.
The Logic: Standard Mg turnings are too passive at low temperatures. Using Knochel’s Turbo Grignard (
Step-by-Step Protocol:
-
Reagent: Purchase or prepare
(approx 1.3M in THF). -
Cooling: Place 3-bromo-1-pentene (1.0 equiv) in a flask with THF and cool to -78°C (Dry ice/Acetone).
-
Exchange: Add
(1.1 equiv) dropwise over 10 minutes. -
Incubation: Stir at -78°C for 15–30 minutes. Do not warm up.
-
Trapping: Add your electrophile (dissolved in THF) slowly at -78°C.
-
Warming: Allow to warm to room temperature only after the electrophile has been added.
Critical Note: Allylic magnesium reagents are fluxional. At -78°C, you may trap the kinetic isomer (branched). Upon warming, it may equilibrate to the thermodynamic (linear) form.
Module 4: Protocol C - The Zinc Alternative (Chemical Evasion)
Best for: Extremely sensitive substrates or when Wurtz coupling persists despite Protocols A & B.
The Logic: Allylic Zinc reagents (Organozinc) are significantly less basic and less nucleophilic toward alkyl halides than Magnesium reagents. They simply do not undergo Wurtz coupling as readily.
Step-by-Step Protocol:
-
Activation: Use Zinc dust (activated by washing with dilute HCl, then Ethanol, then Ether, and dried in vacuo).
-
Solvent: THF or even THF/Water (Barbier-type).
-
Reaction: Add 3-bromo-1-pentene to the Zn dust. The oxidative insertion is slower; mild heating may be required.
-
Result: The resulting Allylzinc bromide is stable against homocoupling and can be used for Reformatsky-type additions.
Troubleshooting & FAQs
Q1: I see a heavy precipitate forming during the reaction. Is this bad? A: Yes. In allylic systems, a heavy white/grey precipitate that is not Magnesium salts often indicates the formation of the Wurtz dimer (decadiene isomers) or Magnesium Bromide precipitating due to solvent saturation. If using Protocol B (Turbo), precipitation suggests your concentration is too high; add more THF.
Q2: I am getting the wrong regioisomer. I want the branched product, but I get the linear one.
A: 3-bromo-1-pentene forms a Grignard that exists in equilibrium:
Q3: Can I just use standard Mg turnings and add the bromide very slowly? A: You can, but it is high-risk. This is the "High Dilution/Inverse Addition" technique.
-
Requirement: Use a 5-10x excess of Magnesium.
-
Requirement: Dilute the bromide 1:20 in Ether.
-
Requirement: Add over 4–6 hours.
-
Verdict: Even with this, allylic halides often yield 20-30% Wurtz dimer. Protocol A (Barbier) is superior.
Decision Matrix
Use this flow to select your method:
Figure 2: Method Selection Guide based on electrophile compatibility and regiochemical needs.
References
-
Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition.
-
Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science.
-
Organic Syntheses. (1976). Allylmagnesium Bromide.[2] Org. Synth. 1976, 56, 8. (Demonstrates the difficulty of Wurtz coupling in allylic systems).
-
Li, C. J. (1996).[3] Aqueous Barbier-Grignard type reaction: scope, mechanism, and synthetic applications. Tetrahedron. (Validation of Barbier conditions for allylic halides).
-
BenchChem Technical Support. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions. (General troubleshooting for Wurtz suppression).
Sources
Impact of solvent choice on nucleophilic substitution with 3-bromo-1-pentene
Welcome to the Advanced Synthesis Support Module. Ticket ID: ALLYL-SUB-005 Subject: Optimization of Solvent Systems for 3-Bromo-1-Pentene Substitution Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The Allylic Challenge
Working with 3-bromo-1-pentene presents a classic physical organic challenge: Regiocontrol . Unlike simple alkyl halides, this substrate possesses an allylic system that is susceptible to both direct substitution (
Your choice of solvent is not merely a medium for dissolution; it is the primary switch that dictates whether you obtain the desired secondary substitution product (kinetic
Core Reaction Pathways
The following diagram illustrates the divergence in pathways based on solvent-nucleophile interactions.
Figure 1: Divergence of reaction mechanisms based on solvent polarity and hydrogen-bonding capability.
Troubleshooting Guide & FAQs
Issue 1: "I am observing a mixture of 3-substituted and 1-substituted pentenes."
Diagnosis: You are likely operating under Thermodynamic Control or
-
The Cause: Use of polar protic solvents (Ethanol, Methanol, Acetic Acid) stabilizes the leaving group (Bromide) via hydrogen bonding, promoting ionization.
-
The Fix: Switch to Polar Aprotic Solvents (Acetone, Acetonitrile, DMF, DMSO). These solvents solvate the cation but leave the nucleophile "naked" and highly reactive, promoting a fast, direct
attack at C3 before ionization can occur.
Issue 2: "My reaction rate is extremely slow in Acetone."
Diagnosis: Poor solubility or weak nucleophilicity. While acetone is polar aprotic, it has a lower dielectric constant than DMSO or DMF.
-
The Cause: If you are using an ionic nucleophile (e.g., NaN3, KCN), it may not be fully dissociated in Acetone.
-
The Fix:
-
Change Solvent: Switch to DMSO or DMF . These have high dielectric constants and excellent solvating power for cations, maximizing the concentration of the reactive anion.
-
Add Phase Transfer Catalyst: If you must use a non-polar solvent or acetone, add 18-Crown-6 (for Potassium salts) or 15-Crown-5 (for Sodium salts) to solubilize the nucleophile.
-
Issue 3: "I see significant amounts of 1,3-pentadiene (Elimination Product)."
Diagnosis: Basicity vs. Nucleophilicity Mismatch.[4][5] Secondary halides are prone to E2 elimination, especially with hard, basic nucleophiles.[5]
-
The Cause: High temperature or strong bases (Alkoxides like NaOEt) in protic solvents.
-
The Fix:
-
Lower Temperature:
is favored over E2 at lower temperatures. -
Softer Nucleophile: Use sulfur-based nucleophiles (thiolates) or azide, which are highly nucleophilic but less basic.
-
Solvent Choice: DMSO can sometimes accelerate elimination with hard bases; consider Acetonitrile for a balance of rate and selectivity.
-
Comparative Data: Solvent Effects on Kinetics[5][6][7][8]
The following table summarizes the expected behavior of 3-bromo-1-pentene with a standard nucleophile (e.g., Azide or Iodide).
| Solvent Class | Examples | Mechanism Favored | Rate Impact | Regioselectivity |
| Polar Protic | Water, MeOH, EtOH | Fast (Ionization) | Poor (Mixture of C1/C3 attack) | |
| Polar Aprotic | DMSO, DMF, DMAc | Very Fast (Naked Anion) | High (Direct inversion at C3) | |
| Polar Aprotic | Acetone, MeCN | Moderate | High (Direct inversion at C3) | |
| Non-Polar | Hexane, Toluene | None (usually) | Negligible (unless PTC used) | N/A |
Standard Operating Procedure (SOP)
Protocol: High-Fidelity Nucleophilic Substitution of 3-Bromo-1-Pentene
Objective: Maximize direct substitution at C3 (secondary position) while minimizing rearrangement and elimination.
Reagents:
-
Substrate: 3-Bromo-1-pentene (1.0 eq)
-
Nucleophile: Sodium Azide (NaN3) or Potassium Phthalimide (1.2 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.
Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the Nucleophile (1.2 eq) in anhydrous DMF (0.5 M concentration).
-
Note: If using NaN3, ensure complete dissolution. Stir for 15 mins.
-
-
Addition: Cool the solution to 0°C in an ice bath. Add 3-bromo-1-pentene (1.0 eq) dropwise.
-
Why Cool? To suppress competing E2 elimination pathways during the initial mixing.
-
-
Reaction: Allow to warm to Room Temperature (25°C). Monitor via TLC or GC-MS.
-
Target Time: In DMF, reaction is typically complete within 1-3 hours.
-
-
Quench: Pour mixture into 5x volume of ice-water. Extract with Diethyl Ether.
-
Analysis: Check regioselectivity via 1H NMR.
-
Diagnostic Signal: Look for the terminal alkene protons.
-
Product (C3 sub): Terminal vinyl protons (
) at ~5.8 ppm and ~5.1 ppm. -
Rearranged (C1 sub): Internal alkene protons (
) at ~5.4 ppm.
-
Decision Logic for Experimental Design
Use this flow to select the optimal conditions for your specific target.
Figure 2: Decision tree for optimizing solvent and conditions based on nucleophile properties.
References
-
Winstein, S., & Young, W. G. (1936). The Role of Neighboring Groups in Replacement Reactions. Journal of the American Chemical Society, 58(1), 104-107. (Foundational work on allylic rearrangement and ion-pair return). Link
-
Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (Definitive text on solvent effects in
reactions). Link - Streitwieser, A. (1962).Solvolytic Displacement Reactions. McGraw-Hill. (Detailed kinetics of allylic halide solvolysis).
-
Reich, H. J. (n.d.). Solvent Effects in Organic Chemistry. University of Wisconsin-Madison. (Data on dielectric constants and nucleophile solvation). Link
Sources
Validation & Comparative
Comparative Reactivity Guide: 3-Bromo-1-pentene vs. 1-Bromo-2-pentene in SN1 Solvolysis
Executive Summary
In drug development and synthetic organic chemistry, understanding the precise reactivity of allylic halides is critical for predicting product distributions and reaction kinetics. This guide provides an objective, data-driven comparison of two isomeric allylic bromides: 3-bromo-1-pentene (a secondary allylic halide) and 1-bromo-2-pentene (a primary allylic halide). Despite their distinct structural classifications, these substrates exhibit nearly identical SN1 solvolysis rates[1]. This guide breaks down the mechanistic causality, kinetic profiles, and experimental protocols required to accurately validate their reactivity.
Mechanistic Causality: Why Do They React at the Same Rate?
Typically, secondary alkyl halides undergo SN1 reactions significantly faster than primary alkyl halides due to the enhanced stability of the resulting secondary carbocation [2]. However, allylic systems deviate fundamentally from this classical trend.
When subjected to solvolysis (e.g., in methanol), the rate-determining step (RDS) for both 3-bromo-1-pentene and 1-bromo-2-pentene is the heterolytic cleavage of the carbon-bromine bond[3].
-
3-bromo-1-pentene ionizes to form a carbocation initially localized at C3.
-
1-bromo-2-pentene ionizes to form a carbocation initially localized at C1.
Because the adjacent π-system allows for immediate electron delocalization, both ionization events converge on the exact same resonance-stabilized pentenyl carbocation intermediate [1]. According to Hammond's Postulate, the transition states for these ionizations closely resemble this highly stable, delocalized intermediate. Consequently, the activation energy (
Furthermore, because both substrates form the same intermediate, they yield an identical mixture of products. The product distribution is governed by thermodynamic control, heavily favoring the more substituted, stable internal alkene (1-methoxy-2-pentene) over the terminal alkene (3-methoxy-1-pentene).
Pathway showing convergence of both starting materials to a common allylic carbocation.
Quantitative Data & Kinetic Profiles
The following table summarizes the structural classifications, expected relative reaction rates, and product distributions when both substrates are subjected to methanolysis at 25 °C.
| Parameter | 3-Bromo-1-pentene | 1-Bromo-2-pentene |
| Halide Classification | Secondary Allylic | Primary Allylic |
| Relative SN1 Rate | ~1.0 | ~1.0 |
| Intermediate Formed | Delocalized Pentenyl Cation | Delocalized Pentenyl Cation |
| Major Product (Methanolysis) | 1-Methoxy-2-pentene (~80-85%) | 1-Methoxy-2-pentene (~80-85%) |
| Minor Product (Methanolysis) | 3-Methoxy-1-pentene (~15-20%) | 3-Methoxy-1-pentene (~15-20%) |
| Reaction Control | Thermodynamic | Thermodynamic |
Experimental Workflows: Self-Validating Protocols
To empirically validate the equivalent reactivity and product distribution of these isomers, researchers must employ a kinetic tracking protocol coupled with end-point product analysis. The following step-by-step methodology ensures high scientific integrity and reproducibility.
Step-by-step experimental workflow for kinetic tracking and product distribution analysis.
Protocol: Solvolysis Kinetic Tracking and Product Analysis
Objective: Measure the first-order rate constant (
-
Step 1: Substrate Preparation & Purification
-
Distill 3-bromo-1-pentene and 1-bromo-2-pentene under reduced pressure to remove any degradation products or polymeric impurities. Store under argon at -20 °C until use.
-
-
Step 2: Solvolysis Reaction Setup
-
Prepare a 0.1 M solution of the selected substrate in anhydrous, HPLC-grade methanol.
-
Maintain the reaction vessel in a thermostated water bath precisely at 25.0 ± 0.1 °C to ensure kinetic consistency.
-
-
Step 3: Kinetic Tracking via Conductometry
-
Causality: As the SN1 reaction proceeds, HBr is generated as a byproduct. The increasing concentration of H⁺ and Br⁻ ions directly correlates with the reaction progress.
-
Insert a calibrated conductivity probe into the reaction mixture. Record conductivity continuously over 5 half-lives.
-
Plot
versus time to extract the first-order rate constant ( ). Both substrates should yield statistically indistinguishable values.
-
-
Step 4: Quenching and Extraction
-
After 10 half-lives (complete conversion), quench a 5 mL aliquot of the reaction mixture by adding it to 10 mL of a saturated aqueous NaHCO₃ solution.
-
Extract the organic products using 3 x 5 mL of high-purity dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄.
-
-
Step 5: GC-MS / NMR Analysis
-
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) resolves the isomeric ether products, while ¹H NMR confirms the internal vs. terminal alkene ratios.
-
Analyze the concentrated organic extract. The chromatogram will reveal a ~4:1 ratio of 1-methoxy-2-pentene to 3-methoxy-1-pentene, confirming thermodynamic control regardless of the starting isomer.
-
Self-Validation Check: The continuous conductometry data must perfectly correlate with the discrete GC-MS end-point data. If the integrated rate law plot deviates from linearity, it indicates competing E1 elimination or solvent impurities, invalidating the run.
References
-
Title: 11.5: Characteristics of the SN1 Reaction Source: Chemistry LibreTexts URL: [Link]
-
Title: The SN1 Reaction Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: 3-bromo-1-butene and 1-bromo-2-butene undergo SN1 reaction at nearly the same rate Source: Study.com URL: [Link]
Sources
Spectroscopic Techniques for the Characterization of 3-Bromo-1-Pentene Reaction Products
Executive Summary: The Allylic Challenge
In drug development and advanced organic synthesis, 3-bromo-1-pentene serves as a critical electrophile. However, its characterization presents a unique "Allylic Ambiguity." Due to the resonance stabilization of the allyl cation intermediate (or the transition state nature of direct displacement), reactions of 3-bromo-1-pentene rarely yield a single product.
Researchers typically encounter a mixture of:
-
The Kinetic/Direct Product (
): 3-substituted-1-pentene (Branched, chiral). -
The Thermodynamic/Rearranged Product (
): 1-substituted-2-pentene (Linear, achiral or chiral depending on substitution, exists as E/Z isomers).
This guide objectively compares spectroscopic techniques (NMR, GC-MS, FTIR) for distinguishing these regioisomers and stereoisomers, providing validated protocols to ensure data integrity in your workflows.
Comparative Analysis: Technique Selection Matrix
The following table summarizes the performance of primary spectroscopic methods when analyzing the reaction mixture of 3-bromo-1-pentene with a generic nucleophile (Nu).
| Feature | 1H / 13C NMR | GC-MS (EI) | FT-IR |
| Primary Utility | Structural Elucidation & Stereochemistry | Quantification & Trace Impurity Analysis | Functional Group Monitoring (Kinetics) |
| Differentiation Power | High: Unambiguously distinguishes branched vs. linear and E/Z isomers. | Medium: Relies on retention time; fragmentation patterns are often identical for isomers. | Low: Good for functional group conversion (C-Br |
| Limit of Detection (LOD) | ~0.1 - 1.0 mM (Solvent dependent) | < 1 ppm (High Sensitivity) | ~10 - 100 ppm |
| Sample Requirement | ~5-10 mg (Non-destructive) | < 1 µg (Destructive) | < 1 mg (Non-destructive) |
| Throughput | Low (mins to hours per sample) | High (autosampler enabled) | High (Real-time probes available) |
Visualizing the Reaction Landscape
To understand the characterization targets, we must visualize the reaction pathways. The diagram below illustrates the divergence between direct substitution and allylic shift.
Figure 1: Divergent reaction pathways for 3-bromo-1-pentene. Characterization must distinguish Product A (terminal alkene) from Product B (internal alkene).
Deep Dive: Nuclear Magnetic Resonance (NMR)
The Gold Standard for Structural Confirmation
NMR is the only technique capable of definitively assigning the regio- and stereochemistry of the products without reference standards.
Key Diagnostic Markers
When comparing the branched product (3-substituted) vs. the linear product (1-substituted):
-
The "Terminal Vinyl" Fingerprint (Branched Product):
-
Look for the ABC spin system of the terminal double bond (
). - 5.7 - 6.0 ppm: 1H (multiplet, internal vinyl proton).
- 5.0 - 5.3 ppm: 2H (distinct doublet of doublets, terminal methylene).
-
Insight: The presence of these peaks confirms the retention of the allyl structure (Product A).
-
-
The "Internal Alkene" Shift (Linear Product):
-
The terminal methylene protons disappear.
- 5.3 - 5.6 ppm: 2H (multiplet). The protons are on the internal carbons (C2 and C3).
-
Stereochemistry (E vs Z): Calculated via the coupling constant (
) of the alkene protons.- Trans (E) isomer.
- Cis (Z) isomer.
-
Validated Experimental Protocol: 1H NMR
-
Solvent:
(Chloroform-d) with 0.03% TMS (Tetramethylsilane) as internal standard. -
Concentration: 10-15 mg of crude reaction mixture in 0.6 mL solvent.
-
Acquisition Parameters:
-
Pulse angle: 30°
-
Relaxation delay (
): seconds (Critical for accurate integration of vinyl protons vs. alkyl protons). -
Scans: 16 (sufficient for >95% purity), 64 (for impurity profiling).
-
Deep Dive: Gas Chromatography - Mass Spectrometry (GC-MS)
The Engine for Quantification and Isomer Separation
While MS fragmentation patterns for allylic isomers are often nearly identical (dominated by the allylic cation), GC provides the physical separation necessary for quantification.
Fragmentation Analysis (EI Source, 70 eV)
-
Substrate (3-bromo-1-pentene):
-
Molecular Ion (
): m/z 148 and 150 (1:1 ratio due to ). -
Base Peak: m/z 69 (
). The loss of bromine is extremely facile, yielding the pentenyl cation.
-
-
Differentiation Strategy:
-
Retention Time (
): The branched isomer (3-substituted) generally has a lower boiling point and elutes before the linear (1-substituted) isomer on non-polar columns (e.g., DB-5). -
Fragmentation Nuance: The linear product often shows a more intense fragment corresponding to the loss of the terminal group (e.g.,
) compared to the branched product.
-
Validated Experimental Protocol: GC-MS
-
Column: Agilent J&W DB-5ms (30 m
0.25 mm, 0.25 µm film). -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold at 40°C for 2 min (essential for volatile pentene derivatives).
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 280°C.
-
-
System Suitability: Inject a mixture of linear/branched standards. Resolution (
) between isomers must be .
Deep Dive: Fourier Transform Infrared Spectroscopy (FTIR)
Real-time Monitoring & Functional Group Verification
FTIR is less effective for detailed structural analysis but excellent for monitoring the disappearance of the C-Br bond and the nature of the alkene.
Diagnostic Bands
| Functional Group | Branched (Terminal Alkene) | Linear (Internal Alkene) |
| C-H Stretch ( | > 3000 cm⁻¹ (Distinct) | > 3000 cm⁻¹ (Weaker) |
| C=C Stretch | ~1640 cm⁻¹ (Medium intensity) | 1650-1670 cm⁻¹ (Weak, especially if trans) |
| C-H Out-of-Plane Bending | 910 & 990 cm⁻¹ (Strong, diagnostic for | ~965 cm⁻¹ (Diagnostic for trans-alkene) |
Workflow Decision Guide
Use the following logic flow to determine the correct analytical sequence for your samples.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on research goals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521438, 3-Bromo-1-pentene. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
UMass Amherst (n.d.). IR Group Frequencies - Alkenes and Functional Groups. Retrieved from [Link]
-
Master Organic Chemistry (2013). Allylic Bromination and Rearrangement Mechanisms. Retrieved from [Link]
-
Doc Brown's Chemistry (n.d.). Interpreting the Mass Spectrum of Pent-1-ene.[1] Retrieved from [Link]
Sources
A Comparative Guide to the Cross-Coupling Efficiency of Bromoalkene Isomers
Introduction
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.[1][2] These transformations are indispensable in the development of pharmaceuticals, functional materials, and fine chemicals.[3][4] Among the vast array of electrophilic partners, bromoalkenes are workhorse substrates, offering a balance of reactivity and stability. However, the isomeric form of a bromoalkene is not a trivial detail; it profoundly dictates the substrate's efficiency in cross-coupling reactions.
This in-depth guide provides a comparative analysis of the reactivity of different bromoalkene isomers. We will dissect the fundamental principles governing their efficiency, compare their performance in key cross-coupling reactions with supporting data, and provide robust experimental protocols. This content is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies by making informed decisions about substrate selection and reaction design.
The Key Players: An Overview of Bromoalkene Isomers
The term "bromoalkene" encompasses several structural and geometric isomers, each with a unique electronic and steric profile. Understanding these differences is the first step toward predicting their cross-coupling behavior.
Caption: A generalized experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of a Vinyl Bromide
This protocol is adapted from established procedures for the coupling of vinyl bromides with arylboronic acids.
-
Vinyl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous/Degassed Solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v, 5 mL total)
-
Dry Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (3 mol%). 2[5]. Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the palladium catalyst. 3[6]. Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the flask via syringe. Stir the mixture at room temperature for 10 minutes to dissolve the reagents. 4[5]. Substrate Addition: Add the vinyl bromide (1.0 equiv) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously for 12-16 hours. 6[1][5]. Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford the pure coupled product.
[5]#### Protocol 2: Copper-Free Sonogashira Coupling of a Bromoalkene
This protocol is based on general procedures for challenging Sonogashira couplings, where copper-free conditions can prevent side reactions like alkyne homocoupling.
[6]Materials:
-
Bromoalkene (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.1 mmol, 1.1 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.025 mmol, 2.5 mol%)
-
Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or THF, 5 mL)
-
Dry, oven-baked Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add the bromoalkene (1.0 equiv) and the palladium precatalyst (2.5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times. 3[6]. Reagent Addition: Add the anhydrous, degassed solvent via syringe. Then, add the amine base (3.0 equiv) via syringe, followed by the dropwise addition of the terminal alkyne (1.1 equiv).
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C). The optimal temperature may require screening for specific substrates.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until maximum conversion is achieved.
-
Workup: Cool the reaction to room temperature. Dilute with an appropriate solvent and filter through a pad of celite to remove palladium black. Wash the filtrate with water or a mild aqueous acid (e.g., 1M NH₄Cl) to remove the amine base.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Conclusion
The cross-coupling efficiency of bromoalkene isomers is a multifaceted issue governed by a confluence of electronic, steric, and geometric factors. While a general reactivity trend of I > Br > Cl holds true, the specific isomeric form of the bromoalkene substrate is a critical determinant of success. trans-Vinyl bromides often serve as reliable and efficient substrates across a range of common cross-coupling reactions. In contrast, sterically hindered isomers demand carefully selected catalyst systems with bulky, electron-rich ligands to overcome the kinetic barrier of oxidative addition. Geminal dibromoalkenes provide a unique platform for sequential, stereocontrolled functionalization. By understanding the fundamental principles outlined in this guide and employing robust, validated protocols, researchers can navigate the complexities of bromoalkene reactivity to achieve their synthetic goals with greater efficiency and predictability.
References
- A Comparative Analysis of Cis- and Trans-1,2-Dibromoethene Reactivity in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. [Online].
- Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromohept-2-ene - Benchchem. [Online].
- Enhancing the reactivity of sterically hindered 1,1-dibromoalkenes in cross-coupling - Benchchem. [Online].
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Online].
- The dissociation energy of a carbon-bromine bond is typically - Brown 14th Edition Ch 18 Problem 17a - Pearson. [Online].
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. IntechOpen. [Online].
- Fundamental Palladium Catalyzed Oxidative Addition Reactions. University of Groningen. [Online].
- Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC. National Center for Biotechnology Information. [Online].
-
Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation) - YouTube. [Online]. Available: [Link]
- Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem. [Online].
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Online].
-
Suzuki reaction - Wikipedia. [Online]. Available: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Online]. Available: [Link]
-
Sonogashira coupling - Wikipedia. [Online]. Available: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Online]. Available: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Online]. Available: [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC. National Center for Biotechnology Information. [Online]. Available: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. National Center for Biotechnology Information. [Online]. Available: [Link]
-
Bond Dissociation Energy - Organic Chemistry Tutor. [Online]. Available: [Link]
-
Heck reaction - Wikipedia. [Online]. Available: [Link]
-
Suzuki cross-coupling - Chemistry LibreTexts. [Online]. Available: [Link]
-
Heck Reaction - Organic Chemistry Portal. [Online]. Available: [Link]
-
Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity | Journal of the American Chemical Society - ACS Publications. [Online]. Available: [Link]
-
Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)-C(sp3) Bonds: Ni and Co Afford Complementary Reactivity - PubMed. [Online]. Available: [Link]
-
Bond Dissociation Energies and Reaction Enthalpies - Chad's Prep®. [Online]. Available: [Link]
-
Heck Reaction - Organic Chemistry Lessons - YouTube. [Online]. Available: [Link]
-
Efficient, regioselective palladium-catalyzed tandem Heck-isomerization reaction of aryl bromides and non-allylic benzyl alcohols - PubMed. [Online]. Available: [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. [Online]. Available: [Link]
-
Three-component cross-coupling reactions involving alkenes enabled by visible-light and earth-abundant-metal-catalysis - OAE Publishing Inc. [Online]. Available: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Online]. Available: [Link]
-
Stereoselective synthesis of cis- and trans-oligo(phenylenevinylene)s via palladium-catalyzed cross-coupling reactions. - Semantic Scholar. [Online]. Available: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Rsc.org. [Online]. Available: [Link]
-
Heck Reaction - Chemistry LibreTexts. [Online]. Available: [Link]
Sources
Comparative Stability & Solvolysis Kinetics: 3-Bromo-1-Pentene vs. Allylic Isomers
Executive Summary
In drug development and complex synthesis, the "allylic handle" is a critical motif for late-stage functionalization. This guide provides a comparative analysis of 3-bromo-1-pentene against its primary isomer, 1-bromo-2-pentene , and non-allylic controls.
Key Findings:
-
Kinetic Convergence: Despite structural differences, 3-bromo-1-pentene (secondary allylic) and 1-bromo-2-pentene (primary allylic) exhibit near-identical solvolysis rates (
) under conditions. This is driven by the formation of a common, resonance-stabilized carbocation intermediate. -
Thermodynamic Divergence: While ionization rates are similar, product distribution is thermodynamically controlled, heavily favoring the internal alkene (trans-2-penten-1-ol/ether) over the terminal alkene product.
-
Stability Alert: Both isomers are significantly more reactive (>50x) than their saturated analogs (e.g., 3-bromopentane), requiring strict temperature control during storage to prevent spontaneous hydrolysis or rearrangement.
Mechanistic Foundation: The Allylic Resonance System
The reactivity of 3-bromo-1-pentene is governed by the formation of the pentenyl cation . Unlike standard alkyl halides, the leaving group departure is assisted by the adjacent
The Common Cation Intermediate
Upon ionization, both 3-bromo-1-pentene and 1-bromo-2-pentene collapse into the same resonance hybrid. This delocalization distributes the positive charge between C1 and C3.
-
Path A (3-bromo-1-pentene): Ionization of a secondary halide.
-
Path B (1-bromo-2-pentene): Ionization of a primary halide (normally slow, but accelerated here by resonance).
Visualization of Ionization Pathways
The following diagram illustrates the convergence of both isomers into a single reactive manifold.
Figure 1: Mechanistic convergence of allylic isomers. Note that k1 and k2 are experimentally similar due to the dominant role of the resonance-stabilized transition state.
Comparative Performance Data
The following data compares the stability and reactivity profiles of the target molecule against relevant isomers.
Relative Solvolysis Rates (Ethanol/Water 80:20, 25°C)
This table normalizes reactivity against a standard secondary alkyl halide.
| Compound | Structure Type | Relative Rate ( | Mechanistic Driver |
| 3-Bromo-1-pentene | ~1.05 | Resonance stabilization of TS; steric relief upon ionization. | |
| 1-Bromo-2-pentene | 1.00 | Primary C-Br bond is weaker than expected due to allylic assistance. | |
| 3-Bromopentane | 0.02 | Lack of resonance; relies solely on hyperconjugation. | |
| 5-Bromo-1-pentene | <0.001 | No resonance; primary carbocation is energetically inaccessible. |
Product Distribution (Regioselectivity)
When reacted with nucleophiles (e.g.,
| Nucleophile Attack Position | Product Formed | Yield Distribution | Explanation |
| C1 (Primary Carbon) | 1-ethoxy-2-pentene | ~85% | Thermodynamic Control: Forms the more substituted (internal) alkene, which is more stable. |
| C3 (Secondary Carbon) | 3-ethoxy-1-pentene | ~15% | Kinetic Control: Attack here preserves the less stable terminal alkene. |
Experimental Protocol: Conductometric Kinetics
To validate the stability of your specific lot of 3-bromo-1-pentene, we recommend a self-validating conductometric assay. This measures the rate of HBr evolution during solvolysis.
Reagents & Equipment[1]
-
Solvent: 80% v/v Ethanol/Water (thermostatted to 25.0 ± 0.1°C).
-
Substrate: 3-bromo-1-pentene (freshly distilled).
-
Detection: Conductivity probe (K = 1.0 cm⁻¹) coupled to a data logger.
-
Standard: 0.01 M NaOH (for infinity point titration).
Step-by-Step Workflow
-
Baseline Calibration: Immerse the conductivity probe in 50 mL of the solvent mixture. Allow thermal equilibration (15 min). Record baseline conductivity (
). -
Initiation: Inject
of substrate to achieve an initial concentration of . Start data logging immediately. -
Monitoring: Record conductivity (
) every 30 seconds for at least 3 half-lives (approx. 2-3 hours depending on temperature). -
Infinity Point: After 24 hours (or by heating a separate aliquot to 50°C for 1 hour), measure the final conductivity (
) representing 100% conversion. -
Calculation: Plot
vs. time ( ). The slope of the line is .
Experimental Logic Diagram
Figure 2: Workflow for conductometric determination of solvolysis rates.
References
-
Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. XIII. General Theory of Neighboring Groups and Reactivity. Journal of the American Chemical Society, 70(2), 828–837. Link
-
Goering, H. L., & Pombo, M. M. (1960). Stereochemistry of Allylic Rearrangements. X. The Solvolysis of cis- and trans-5-Methyl-2-cyclohexenyl Chlorides. Journal of the American Chemical Society, 82(10), 2515–2521. Link
- Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill Series in Advanced Chemistry.
- Mayr, H., & Ofial, A. R. (2016). Kinetics of Electrophilic Reactions. Angewandte Chemie International Edition, 45(12), 1844-1854.
Distinguishing between SN1, SN2, E1, and E2 pathways for 3-bromo-1-pentene
Content Type: Technical Comparison & Experimental Guide Subject: 3-Bromo-1-Pentene (CAS: 4224-62-8) Audience: Senior Chemists, Process Engineers, and Drug Development Scientists
Executive Summary: The Allylic Dilemma
3-Bromo-1-pentene represents a classic "ambident electrophile" challenge in organic synthesis. As a secondary allylic halide , it occupies a unique reactivity niche where four distinct mechanistic pathways (SN1, SN2, E1, E2) compete with exceptional ferocity.[1]
Unlike saturated alkyl halides, 3-bromo-1-pentene possesses two critical features that dictate its behavior:
-
Orbital Overlap (Transition State Stabilization): The adjacent
-system lowers the activation energy for both SN1 (cation stability) and SN2 (LUMO lowering), making this substrate significantly more reactive than 2-bromopentane. -
Regiochemical Ambiguity (Allylic Shift): The formation of a resonance-stabilized carbocation allows nucleophilic attack at two distinct carbons, leading to isomeric mixtures (Normal vs. Rearranged products).[1]
This guide provides the experimental logic required to control these pathways and accurately characterize the resulting product mixtures.
Mechanistic Architecture
The Divergence Point
The reaction outcome is determined by the initial event: Ionization (Solvolysis) vs. Direct Attack (Bimolecular).[2]
Pathway A: Unimolecular Ionization (SN1 / E1)
Conditions: Neutral/Acidic, Polar Protic Solvents, Weak Nucleophiles.
When the C-Br bond breaks, the resulting carbocation is not static.[3] It is a resonance hybrid delocalized between C3 and C1.[1][2]
-
The Cation:
-
SN1 (Normal): Nucleophile attacks C3. Product: 3-substituted-1-pentene .[1]
-
SN1' (Allylic Shift): Nucleophile attacks C1.[1][2] Product: 1-substituted-2-pentene .
-
Note: The SN1' product is often thermodynamically favored (disubstituted internal alkene) over the SN1 product (monosubstituted terminal alkene).[2]
-
-
E1: Loss of a proton (usually from C4) to form the conjugated diene, 1,3-pentadiene .
Pathway B: Bimolecular Interaction (SN2 / E2)
Conditions: Basic, Polar Aprotic Solvents, Strong Nucleophiles.
-
SN2: Direct backside attack at C3. Due to the allylic
-system stabilizing the transition state, this reaction is faster than in saturated secondary halides.-
Stereochemistry: Inversion of configuration at C3.
-
-
E2: Base abstracts the proton at C4.[1][2] The driving force is the formation of 1,3-pentadiene . The conjugation energy of the diene makes E2 highly competitive, often dominating SN2 at elevated temperatures.[2]
Visualization: Reaction Coordinate Map
Figure 1: Divergent reaction pathways for 3-bromo-1-pentene. Note the bifurcation of the carbocation intermediate into regioisomeric products.
Experimental Control: Tuning the Outcome
To isolate specific products, researchers must manipulate the reaction environment.[1][2] The following table contrasts the conditions required to favor each pathway.
| Variable | SN1 / SN1' (Solvolysis) | SN2 (Substitution) | E2 (Elimination) |
| Solvent | Polar Protic (EtOH, H₂O, AcOH)Stabilizes the leaving group and carbocation.[4] | Polar Aprotic (Acetone, DMF, DMSO)Solvates cation, leaves nucleophile "naked" and reactive.[1] | Polar Protic or Aprotic Solvent choice is secondary to base strength.[1][2] |
| Nucleophile | Weak / Neutral (ROH, H₂O)Must wait for ionization.[1] | Strong / Moderate (RS⁻, I⁻, CN⁻)Must be a good nucleophile but weak base to avoid E2.[1] | Strong Base (RO⁻, OH⁻)Basicity drives proton abstraction over carbon attack.[1] |
| Temperature | Low to Moderate High temp promotes E1.[1][2] | Moderate Balance reaction rate vs. elimination risk.[1][2] | High Entropy favors elimination (2 molecules |
| Major Risk | Regio-scrambling Expect mixtures of C3 and C1 substitution.[1] | Elimination Competition Secondary substrates are prone to E2 with basic nucleophiles.[1][2] | Polymerization The product (1,3-pentadiene) is prone to Diels-Alder or polymerization. |
Comparative Protocols
Protocol A: Solvolysis (SN1/SN1' Dominant)
Objective: Synthesis of allylic ethers/alcohols with thermodynamic distribution.[1][2]
-
Preparation: Dissolve 3-bromo-1-pentene (1.0 eq) in absolute Ethanol (0.1 M concentration).
-
Initiation: Add
(1.1 eq) if acceleration is required (Silver assists halide abstraction). Caution: This forces SN1 exclusively. -
Reaction: Stir at room temperature for 4-12 hours.
-
Workup: Filter off AgBr precipitate. Remove solvent in vacuo.[1][2]
-
Result: Expect a mixture of 3-ethoxy-1-pentene (Kinetic) and 1-ethoxy-2-pentene (Thermodynamic).[1]
Protocol B: Williamson-Type Substitution (SN2 Targeted)
Objective: Direct substitution with inversion.[1][2]
-
Preparation: Dissolve Sodium Thiophenolate (NaSPh, 1.2 eq) in DMF (Polar Aprotic).
-
Addition: Cool solution to 0°C. Add 3-bromo-1-pentene dropwise.
-
Result: Predominantly 3-(phenylthio)-1-pentene .[1]
Protocol C: Dehydrohalogenation (E2 Targeted)
Objective: Synthesis of 1,3-pentadiene.[1][5]
-
Preparation: Dissolve Potassium tert-butoxide (KOtBu, 1.5 eq) in tert-Butanol.
-
Why KOtBu? Bulky, strong base makes SN2 impossible due to sterics, forcing E2.[1]
-
-
Reaction: Heat to 60°C.
-
Result: Quantitative conversion to 1,3-pentadiene .
Analytical Validation: Distinguishing the Isomers
The most common failure mode in researching this substrate is misidentifying the SN1' rearranged product as the SN2 product.[2] You must use ¹H NMR to distinguish the regiochemistry.[1][2]
Figure 2: Analytical decision tree for product identification.
Key Spectroscopic Markers[1]
| Product Type | Structure | ¹H NMR Key Signal | ¹³C NMR Key Signal |
| Normal (SN2/SN1) | Terminal alkene: 2H multiplet at 5.0–5.3 ppm. | Methine (C3): Shift depends on Nu (e.g., ~80 ppm for -OEt). | |
| Rearranged (SN1') | Internal alkene: 2H multiplet at 5.4–5.8 ppm. Methyl: Doublet at ~1.7 ppm (if R=Me).[1][2] | Methylene (C1): Shifted downfield by Nu.[1][2] | |
| Elimination (E1/E2) | Conjugated: Complex splitting 5.0–6.5 ppm. | 4 Olefinic Carbons: 115–140 ppm range.[1] |
References
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Definitive source for allylic substitution kinetics and SN1/SN2 distinction).
-
Winstein, S., & Young, W. G. (1936).[1] "Allylic Rearrangements." Chemical Reviews, 19(2), 211-213. Link (Foundational text on the mechanism of allylic shifts).[1][2]
-
DeWolfe, R. H., & Young, W. G. (1956).[1] "Substitution and Rearrangement Reactions of Allylic Compounds." Chemical Reviews, 56(4), 753-901. Link (Comprehensive review of SN1' and SN2' mechanisms).[1]
-
Master Organic Chemistry. (2020).[1][2] "Allylic Rearrangement and SN1/SN2 Reactions." Link (Accessible overview of regiochemical outcomes).
-
BenchChem. (2025).[1][2][5] "Managing the formation of elimination products from 1-Bromo-pent-2-ene." Link (Practical protocols for controlling elimination vs substitution).[1][2]
Sources
- 1. Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimeth... | Study Prep in Pearson+ [pearson.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. brainly.com [brainly.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: TLC vs. GC-MS for Monitoring 3-Bromo-1-Pentene Reactions
[1]
Executive Summary
Monitoring reactions involving 3-bromo-1-pentene (CAS: 870-63-3) presents a unique analytical challenge due to the compound's specific physicochemical profile: it is an allylic bromide with moderate volatility (bp ~126°C) and significant reactivity (susceptible to hydrolysis and thermal elimination).[1]
-
Thin Layer Chromatography (TLC) offers rapid, high-throughput qualitative monitoring but suffers from detection issues due to the compound's volatility and lack of a strong UV chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive structural confirmation via isotopic abundance (79Br/81Br) but risks thermal degradation of the analyte in standard hot injectors.[1]
This guide details the optimized protocols for both methods, establishing a "Hybrid Monitoring Strategy" as the gold standard for data integrity.
Compound Profile: 3-Bromo-1-Pentene[1][2][3][4][5]
Understanding the analyte is the prerequisite for method selection.[2]
| Property | Value | Analytical Implication |
| Boiling Point | 126–127 °C | High Volatility Risk: Analyte may evaporate from TLC plates before visualization.[1] |
| Functional Groups | Alkene, Alkyl Bromide | Detection: Weak UV activity (isolated alkene).[2] Requires chemical staining (KMnO₄/Iodine) or MS detection.[2] |
| Reactivity | Allylic Electrophile | Instability: Prone to |
| Isotopes | MS Signature: Characteristic 1:1 intensity ratio for |
Technique 1: Thin Layer Chromatography (TLC)[7][8][9]
Principle & Utility
TLC is the frontline tool for reaction progress (disappearance of starting material).[2] However, for 3-bromo-1-pentene, standard UV visualization (254 nm) is often ineffective because the isolated double bond does not absorb strongly unless conjugated with a reaction partner.[1]
Optimized Protocol
Stationary Phase: Silica Gel 60
Visualization (The Critical Step): Since UV is unreliable, chemical staining is mandatory.[2]
The "Vanishing Spot" Phenomenon (Expert Insight)
A common failure mode is the "false negative."[2] 3-bromo-1-pentene is volatile.[1][2][9] If a TLC plate is dried under a high-vacuum pump or left to sit for >5 minutes before staining, the starting material will evaporate.[1][2]
-
Corrective Action: Elute the plate, air dry briefly (10–20 seconds), and dip in stain immediately.
Technique 2: GC-MS Analysis[1][14][15]
Principle & Utility
GC-MS is the confirmatory tool.[1][2] It resolves the starting material from isomeric byproducts (e.g., 1-bromo-2-pentene via allylic shift) and provides mass spectral validation.[1]
Thermal Instability Challenge
Allylic halides are thermally fragile.[2] In a standard Split/Splitless injector at 250°C, 3-bromo-1-pentene can undergo dehydrohalogenation (loss of HBr) to form pentadienes, appearing as a "ghost peak" or leading to inaccurate purity assessments.[1]
Optimized Method Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Non-polar phase separates based on boiling point; standard for alkyl halides.[1][2] |
| Inlet Temp | 150°C – 180°C (Low Temp) | CRITICAL: Minimizes thermal elimination of HBr. Avoid standard 250°C settings. |
| Injection Mode | Split (10:1 to 50:[1]1) | Prevents column overload; sharpens peaks.[2] |
| Oven Program | 40°C (hold 2 min) | Low initial temp is required to focus the volatile analyte.[2] |
| MS Source | EI (70 eV), Scan Range 40–300 m/z | Captures molecular ion and fragments.[2] |
Mass Spectral Interpretation
-
Isotopic Pattern: Look for the "Twin Towers." The molecular ion (
) at m/z ~148 and the isotope peak ( ) at m/z ~150 must have roughly equal height (1:1 ratio). -
Fragmentation: Loss of Br (M-79/81) leads to a cation at m/z 69 (
), which is the base peak.
Comparative Analysis
The following table contrasts the operational metrics of both techniques for this specific analyte.
| Feature | TLC (Stained) | GC-MS |
| Speed | < 5 Minutes | 15–25 Minutes |
| Sensitivity | Moderate (~10 µg) | High (pg to ng range) |
| Quantification | Poor (Visual/Qualitative) | Excellent (Area % or Internal Std) |
| Structural ID | None (Rf matching only) | High (Mass fingerprint + Isotopes) |
| Risk Factor | Evaporation (False Negative) | Thermal Degradation (False Positive for byproducts) |
| Cost | Negligible | High (Instrument time/consumables) |
Decision Logic[6]
-
Use TLC for: Rapid "spot checks" during the reaction to see if starting material is consumed.
-
Use GC-MS for: Final purity checks, identifying unknown side-products, or when the reaction mixture is complex (overlapping Rf values).[1]
Visualization: Workflows & Logic[1]
Integrated Monitoring Workflow
This diagram illustrates the "Hybrid Strategy" to ensure data integrity.
Figure 1: Integrated workflow combining the speed of TLC with the precision of GC-MS.
Troubleshooting Decision Tree
How to handle conflicting data between TLC and GC-MS.
Figure 2: Troubleshooting logic for discrepancies arising from volatility or thermal instability.
References
-
National Institute of Standards and Technology (NIST). Pentane, 3-bromo- Mass Spectrum (Electron Ionization).[1][2][10] NIST Chemistry WebBook, SRD 69.[2] [Link][2]
-
Reach Devices. TLC Stains: Recipes and Protocols (Permanganate & Iodine). [Link][2]
-
University of Rochester. Thin Layer Chromatography Stains and Dips.[2] Department of Chemistry.[2] [Link]
-
Helin, A., et al. (2020).[2][11] Optimisation of a thermal desorption–gas chromatography–mass spectrometry method... Atmospheric Measurement Techniques.[2] (Discusses thermal instability of terpenes/halides in GC). [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. m.molbase.com [m.molbase.com]
- 4. Perspective Chapter: Negative Thermal Gradient Gas Chromatography | IntechOpen [intechopen.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. iltusa.com [iltusa.com]
- 7. scribd.com [scribd.com]
- 8. TLC stains [reachdevices.com]
- 9. The investigation of thermal stability and GC-MS analysis of Acorus tatarinowii and Atractylodes lancea volatile oils treated by β cyclodextrin inclusion and Pickering emulsion technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentane, 3-bromo- [webbook.nist.gov]
- 11. amt.copernicus.org [amt.copernicus.org]
Validating the Regioselectivity of Nucleophilic Attack on the Allylic System
Introduction: The "Branched vs. Linear" Challenge
In drug discovery, the allylic moiety acts as a versatile handle for building complexity. However, nucleophilic attack on an allylic system presents a fundamental regiochemical dichotomy: the nucleophile can attack the
For medicinal chemists, this distinction is critical. The branched isomer often generates a new chiral center, enabling the synthesis of enantiopure pharmacophores, whereas the linear isomer is frequently achiral and thermodynamically stable.
This guide compares the analytical methodologies for validating this regioselectivity and provides a self-validating experimental workflow to ensure your observed ratios are kinetic realities, not thermodynamic artifacts.
Strategic Comparison of Analytical Methods
Validating the ratio of branched (
Comparative Analysis: qNMR vs. Chromatographic Methods
| Feature | Quantitative NMR ( | Chiral HPLC / SFC / GC |
| Primary Utility | Rapid determination of b:l ratios in crude mixtures. | Separation of enantiomers ( |
| Quantification Principle | Molar Ratio (Primary Method): Direct integration of diagnostic peaks (e.g., terminal alkene vs. internal alkene). No calibration curve needed. | Response Factor: Requires calibration. UV/FID response factors may differ between branched (conjugated) and linear (non-conjugated) isomers. |
| Limit of Detection | Moderate (~1-2%). Trace linear isomers can be lost in baseline noise. | High (<0.1%). Essential for process chemistry validation. |
| Risk Factor | Signal Overlap: Branched methine protons often overlap with allylic protons. | Method Development Time: Finding a column to separate structural isomers AND enantiomers is time-intensive. |
| Best For... | Initial catalyst screening and crude ratio validation. | Final purity assessment and enantiomeric excess ( |
Expert Insight: Never rely on isolated yields to determine regioselectivity. Linear isomers often purify differently than branched ones on silica gel, artificially skewing the reported b:l ratio. Always measure the ratio on the crude reaction mixture using qNMR.
Visualizing the Regioselectivity Pathways
The choice of catalyst dictates the regiochemical outcome. Palladium typically favors the linear product via electronic control (attacking the less hindered terminus), while Iridium and Molybdenum systems can be engineered to favor the branched product via steric or inner-sphere direction.
Diagram 1: Mechanistic Divergence (Pd vs. Ir)
Caption: Divergent pathways in transition-metal catalyzed allylic substitution. Pd typically directs to the linear terminus, while Ir catalysts (e.g., with phosphoramidites) direct to the branched terminus.[1][2]
Experimental Protocol: The Self-Validating Screen
To validate regioselectivity, you must prove that the product distribution is a result of the catalyst's kinetic preference, not post-reaction isomerization (e.g., Pd-catalyzed rearrangement of branched to linear).
Protocol: Kinetic Regioselectivity Determination
Objective: Determine the intrinsic b:l ratio of a catalyst system without thermodynamic bias.
-
Standard Preparation:
-
Dissolve the allylic substrate (1.0 equiv) in degassed solvent (THF or DCM).
-
Internal Standard: Add 1,3,5-trimethoxybenzene (0.1 equiv). This allows you to quantify mass balance. If mass balance is low, your "regioselectivity" might actually be decomposition of one isomer.
-
-
Catalyst Activation (Crucial Step):
-
Premix Metal Precursor (e.g.,
) and Ligand in a separate vial for 30 mins to ensure active catalytic species formation before substrate introduction. -
Why? Incomplete ligation can lead to background reaction by the free metal, which often has different (usually poor) regioselectivity.
-
-
Reaction & Quench:
-
Add nucleophile.[2][3][4] Run reaction to partial conversion (~80%) if checking kinetics, or full conversion for yield.
-
The Quench: Immediately dilute with an inhibitor (e.g., excess amine or sulfur scavenger) or flash-freeze.
-
Validation Check: Take a small aliquot of the branched product and subject it to the reaction conditions without the nucleophile. If it converts to the linear product, your system is under thermodynamic control (isomerization is active).
-
-
Analysis:
-
Evaporate solvent (cold). Perform qNMR on the crude.
-
Integrate the diagnostic signals:
-
Branched:
5.0–6.0 ppm (internal vinyl proton, usually a multiplet). -
Linear:
5.0–5.5 ppm (terminal vinyl protons, distinct splitting pattern).
-
-
Advanced Validation: Deuterium Labeling
When using symmetric substrates (like cyclohexenyl derivatives) or investigating "memory effects," standard NMR cannot distinguish between attack at
The Method
Synthesize a deuterated substrate (e.g., 3-deuterocyclohex-1-enyl acetate).
-
Direct Displacement (S
2): The Deuterium label remains at the original position relative to the nucleophile. -
Allylic Transposition (S
2'): The Deuterium label shifts position relative to the double bond in the product.
Validation Workflow Diagram
Caption: Decision tree for validating regioselectivity. Symmetric substrates require isotopic labeling to distinguish reaction pathways.
Comparative Guide: Ligand & Metal Performance
The following table summarizes established trends to guide your catalyst selection, supported by mechanistic data.
| Catalyst System | Metal Center | Dominant Product | Mechanistic Driver | Ref |
| Pd / PPh | Palladium | Linear | Electronic. Attack occurs at the least substituted carbon of the | [1] |
| Ir / Phosphoramidite | Iridium | Branched | Steric/Directing. Reaction occurs at the more substituted carbon via a metallacycle intermediate. | [2] |
| Mo(CO) | Molybdenum | Branched | Inner-sphere mechanism. High regioselectivity for tertiary centers.[5] | [3] |
| Cu / Boronates | Copper | Branched (S | Transmetalation to Allyl-Cu species followed by | [4] |
Expert Note on "Memory Effects"
In certain Pd-catalyzed reactions, the regiochemistry of the starting material is retained in the product (e.g., branched SM gives branched product). This is known as the "Memory Effect," often caused by slow equilibration of the
-
Validation: Run both the linear and branched starting materials under identical conditions. If they yield different product ratios, a memory effect is active.
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.
-
Hartwig, J. F., & Stanley, L. M. (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research.
-
Trost, B. M., & Hachiya, I. (1998). Regioselective Molybdenum-Catalyzed Allylic Alkylation. Journal of the American Chemical Society.
-
Whittaker, A. M., & Lalic, G. (2010).[4] Catalytic SN2'-Selective Substitution of Allylic Chlorides With Arylboronic Esters.[4] Organic Letters.
-
Krautwald, S., & Carreira, E. M. (2017). Stereodivergent Dual Catalysis. Journal of the American Chemical Society.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Catalytic SN2'-Selective Substitution of Allylic Chlorides With Arylboronic Esters [organic-chemistry.org]
- 5. Regioselective molybdenum-catalyzed allylic substitution of tertiary allylic electrophiles: methodology development and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Mechanistic Causality: Understanding the Hazard Profile
Comprehensive Operational Guide: Handling and Disposal of 3-Bromo-1-pentene
As a highly reactive halogenated alkene, 3-bromo-1-pentene (CAS: 53045-71-9) is a critical building block in drug development and synthetic organic chemistry. However, its structural properties—specifically the presence of an allylic bromide moiety—make it a potent alkylating agent, a lachrymator, and a highly flammable liquid[1][2].
This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, quenching, and disposal of 3-bromo-1-pentene, ensuring both operational excellence and strict environmental compliance.
To design an effective safety and disposal protocol, one must first understand the chemical causality behind the molecule's reactivity. 3-bromo-1-pentene is a secondary allylic halide. Unlike standard alkyl halides, allylic halides undergo extremely rapid nucleophilic substitution (both
When the bromide leaving group dissociates, it forms an allylic carbocation. This intermediate is highly stabilized by resonance, distributing the positive charge across the C1 and C3 carbons[4]. Because of this lowered activation energy, 3-bromo-1-pentene reacts exothermically with ambient moisture, weak nucleophiles, and especially strong bases. In a biological context, this rapid electrophilic behavior translates to a severe alkylating hazard, capable of modifying proteins and nucleic acids, which dictates stringent PPE and containment strategies.
Mechanistic pathway illustrating the high reactivity and toxicity of allylic bromides.
Quantitative Data & Compatibility Matrix
Before initiating any disposal procedures, verify the physical properties of the waste stream. 3-bromo-1-pentene is denser than water, meaning it will form the bottom layer in an aqueous biphasic waste mixture—a critical detail when separating organic and aqueous waste streams[1].
| Property / Parameter | Value / Description | Operational Implication |
| CAS Number | 53045-71-9 | Use for precise SDS tracking and inventory logging. |
| Boiling Point | 115.9 °C at 760 mmHg | Volatile; poses an inhalation hazard. Must be handled in a fume hood. |
| Flash Point | 24.5 °C | Flammable liquid. Keep away from static discharge and ignition sources. |
| Density | 1.244 g/cm³ | Sinks in water; requires careful phase separation during extraction/disposal. |
| EPA Waste Classification | Halogenated Organic | Strictly prohibit mixing with non-halogenated solvents. |
Step-by-Step Experimental Protocol: Quenching and Disposal
Directly pouring unreacted 3-bromo-1-pentene into a bulk waste carboy is a severe safety violation. The introduction of an active allylic bromide into a mixed waste container can trigger runaway exothermic polymerizations or violent substitutions.
The following self-validating protocol ensures the chemical is safely deactivated (quenched) prior to final segregation.
Phase 1: Controlled Quenching of Reaction Residues
-
Preparation: Conduct all operations inside a certified, well-ventilated fume hood. Wear heavy-duty nitrile or neoprene gloves, a chemical-resistant lab coat, and splash goggles.
-
Cooling: Transfer the reaction flask containing the 3-bromo-1-pentene residue to an ice-water bath. Allow the internal temperature to drop below 5 °C.
-
Nucleophilic Solvolysis: Slowly, dropwise, add a quenching solution of cold ethanol and water (1:1 v/v) containing a mild base, such as saturated sodium bicarbonate (
).-
Causality: The ethanol/water mixture acts as a nucleophile to safely solvolyze the allylic bromide via an
/ mechanism, while the bicarbonate neutralizes the generated hydrobromic acid ( ).
-
-
Validation: Monitor the reaction for effervescence (
gas evolution). Stir continuously until gas evolution completely ceases. Test the aqueous phase with pH paper to ensure it has reached a neutral pH (~7.0).
Phase 2: Segregation and Packaging
-
Phase Separation: If a biphasic mixture remains, transfer the mixture to a separatory funnel.
-
Aqueous Waste: Drain the neutralized aqueous layer into a designated "Aqueous Waste" container.
-
Halogenated Organic Waste: Drain the remaining organic layer (which contains the solvolyzed organic products and any residual halogenated solvent) into a strictly segregated, high-density polyethylene (HDPE) or glass container labeled "Halogenated Organic Waste" [5].
-
Critical Rule: Never use aluminum containers, as halogenated organics can react violently with aluminum.
-
-
Labeling: Affix an EPA-compliant hazardous waste tag. Explicitly list "Contains Brominated Organics (derived from 3-bromo-1-pentene)" to inform the downstream waste management facility[6].
Workflow for the safe quenching, segregation, and disposal of 3-bromo-1-pentene waste.
Regulatory and Logistical Planning
Under the Environmental Protection Agency (EPA) guidelines, halogenated organic compounds are strictly regulated under the Land Disposal Restrictions (LDR) program[6].
-
Incineration Mandate: Because 3-bromo-1-pentene contains a carbon-halogen bond, it falls under the purview of Appendix III to Part 268 (List of Halogenated Organic Compounds)[6]. It cannot be disposed of in standard landfills or sanitary sewers.
-
Waste Management: The sealed, labeled containers must be collected by a licensed hazardous waste contractor. The standard, legally compliant method of destruction for this class of chemicals is high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize the resulting hydrogen bromide (
) gas[7]. -
Spill Response: In the event of an accidental spill, immediately eliminate all ignition sources. Do not use combustible materials like sawdust to absorb the spill. Instead, use an inert, non-combustible absorbent (e.g., vermiculite or dry sand), sweep it up using spark-proof tools, and deposit it into a sealed container designated for halogenated solid waste[8].
References
-
MOLBASE Encyclopedia. "1-Pentene, 3-bromo- Properties and Safety Data." MOLBASE. Available at: [Link]
-
Chemistry LibreTexts. "11.5: Characteristics of the SN1 Reaction." LibreTexts. Available at:[Link]
-
Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR.gov. Available at:[Link]
-
Loba Chemie. "ALLYL BROMIDE FOR SYNTHESIS MSDS." Loba Chemie Pvt. Ltd. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]
-
University of Akron Environmental Health and Safety. "Halogenated Waste Segregation Guidelines." UAKRON. Available at:[Link]
-
SD Fine-Chem Limited. "Allyl Bromide GHS Safety Data Sheet." SDFine. Available at:[Link]
Sources
- 1. m.molbase.com [m.molbase.com]
- 2. lobachemie.com [lobachemie.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uakron.edu [uakron.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
